Scutebarbatine Z
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
[(1R,2R,3S,4R,4aR,8aR)-2-hydroxy-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-1,2,3,4a,5,6-hexahydronaphthalen-1-yl] pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO5/c1-16-7-5-9-20-25(3,11-10-18-13-21(28)31-15-18)17(2)22(29)23(26(16,20)4)32-24(30)19-8-6-12-27-14-19/h6-8,12-14,17,20,22-23,29H,5,9-11,15H2,1-4H3/t17-,20-,22-,23+,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCLIHAOVIAUGY-BAMVNRKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C2(C(C1(C)CCC3=CC(=O)OC3)CCC=C2C)C)OC(=O)C4=CN=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3)CCC=C2C)C)OC(=O)C4=CN=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001099208 | |
| Record name | 3-Pyridinecarboxylic acid, (1R,2R,3S,4R,4aR,8aR)-4-[2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]-1,2,3,4,4a,5,6,8a-octahydro-2-hydroxy-3,4,8,8a-tetramethyl-1-naphthalenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001099208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312716-28-1 | |
| Record name | 3-Pyridinecarboxylic acid, (1R,2R,3S,4R,4aR,8aR)-4-[2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]-1,2,3,4,4a,5,6,8a-octahydro-2-hydroxy-3,4,8,8a-tetramethyl-1-naphthalenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1312716-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, (1R,2R,3S,4R,4aR,8aR)-4-[2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]-1,2,3,4,4a,5,6,8a-octahydro-2-hydroxy-3,4,8,8a-tetramethyl-1-naphthalenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001099208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Scutebarbatine Z: A Technical Guide to a Unique Neo-clerodane Diterpenoid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutellaria barbata, a perennial herb belonging to the Lamiaceae family, has a long-standing history in traditional Chinese medicine for its purported therapeutic properties, including anti-inflammatory and anti-cancer effects.[1][2] Modern phytochemical investigations have revealed that this plant is a rich reservoir of bioactive compounds, with flavonoids and diterpenoids being the most prominent.[1][3] Among these, the neo-clerodane diterpenoids have garnered significant attention for their complex chemical architectures and promising biological activities.[3] This in-depth technical guide focuses on the structure and elucidation of a specific neo-clerodane diterpenoid isolated from Scutellaria barbata: Scutebarbatine Z.
The Neo-clerodane Diterpenoid Core of Scutebarbatine Z
Scutebarbatine Z belongs to the neo-clerodane class of diterpenoids, which are characterized by a decalin ring system and a side chain at C-9. The core structure of neo-clerodanes provides a versatile scaffold for a wide array of chemical modifications, leading to a vast diversity of naturally occurring analogues with a range of biological activities.
Structural Elucidation of Scutebarbatine Z
The definitive structure of Scutebarbatine Z was elucidated through a combination of extensive spectroscopic analyses, as detailed in the seminal work by Wang et al. (2010) published in the Chemical & Pharmaceutical Bulletin.[4] This section provides a comprehensive overview of the experimental evidence that led to the structural determination of this novel compound.
Isolation and Purification of Scutebarbatine Z
The journey to characterizing Scutebarbatine Z begins with its careful isolation from the whole plant of Scutellaria barbata. The following protocol outlines the key steps in this process:
Experimental Protocol: Isolation of Scutebarbatine Z
-
Extraction: The air-dried and powdered whole plant of Scutellaria barbata is subjected to extraction with 95% ethanol at room temperature. This process is repeated multiple times to ensure the exhaustive extraction of secondary metabolites.
-
Solvent Partitioning: The resulting crude extract is then suspended in water and partitioned successively with petroleum ether and ethyl acetate. This step fractionates the extract based on polarity, with the neo-clerodane diterpenoids typically concentrating in the ethyl acetate fraction.
-
Chromatographic Separation: The ethyl acetate fraction is subjected to multiple rounds of column chromatography.
-
Silica Gel Chromatography: The fraction is first separated on a silica gel column using a gradient elution system, often a mixture of chloroform and methanol, to yield several sub-fractions.
-
RP-18 Chromatography: The sub-fraction containing Scutebarbatine Z is further purified using reversed-phase (RP-18) column chromatography with a methanol-water gradient.
-
Preparative HPLC: The final purification is achieved through preparative High-Performance Liquid Chromatography (HPLC) to yield pure Scutebarbatine Z.
-
Logical Workflow for the Isolation of Scutebarbatine Z
Caption: A hypothetical signaling pathway illustrating the potential anti-cancer mechanism of Scutebarbatine Z.
Conclusion and Future Directions
The elucidation of the structure of Scutebarbatine Z has enriched the chemical diversity of neo-clerodane diterpenoids and has provided a new molecular entity for further pharmacological investigation. The presence of the nicotinoyl moiety suggests that this compound may possess interesting biological activities, warranting further studies to explore its therapeutic potential. Future research should focus on the total synthesis of Scutebarbatine Z to confirm its absolute stereochemistry and to provide a sustainable source for extensive biological evaluation. Moreover, in-depth studies are required to identify its specific molecular targets and to unravel the mechanisms underlying its potential therapeutic effects. The unique structural features of Scutebarbatine Z make it a compelling candidate for lead optimization in drug discovery programs, particularly in the areas of oncology and inflammation.
References
- Chen, Q., Rahman, K., Wang, S. J., Zhou, S., & Zhang, H. (2020). Scutellaria barbata: A Review on Chemical Constituents, Pharmacological Activities and Clinical Applications. Current Pharmaceutical Design, 26(1), 79-90.
-
Wang, F., Ren, F. C., Li, Y. J., & Liu, J. K. (2010). Scutebarbatines W-Z, new neo-clerodane diterpenoids from Scutellaria barbata and structure revision of a series of 13-spiro neo-clerodanes. Chemical & pharmaceutical bulletin, 58(9), 1267-1270. [Link]
- Gao, H., Liu, Y., Wu, H., & Xiao, P. (2012). A review of phytochemistry and antitumor activity of a valuable medicinal species: Scutellaria barbata. Journal of Medicinal Plants Research, 6(26), 4278-4286.
- Dai, Z. J., Lu, W. F., Gao, J., Kang, H. F., Ma, Z. C., Zhang, S. Q., ... & Wu, W. Y. (2013). From Scutellaria barbata to BZL101 in cancer patients: phytochemistry, pharmacology, and clinical evidence.
- Wang, F., & Liu, J. K. (2011).
- Lin, L. Z., & Cordell, G. A. (1989).
-
Chen, Q., Rahman, K., Wang, S. J., Zhou, S., & Zhang, H. (2020). Scutellaria barbata: A Review on Chemical Constituents, Pharmacological Activities and Clinical Applications. Bentham Science Publishers. [Link]
-
Gao, H., Liu, Y., Wu, H., & Xiao, P. (2012). A review of phytochemistry and antitumor activity of a valuable medicinal species: Scutellaria barbata. Academic Journals. [Link]
-
Dai, Z. J., Lu, W. F., Gao, J., Kang, H. F., Ma, Z. C., Zhang, S. Q., ... & Wu, W. Y. (2013). From Scutellaria barbata to BZL101 in Cancer Patients: Phytochemistry, Pharmacology, and Clinical Evidence. Hindawi. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bioassay-guided isolation of neo-clerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scutebarbatines W-Z, new neo-clerodane diterpenoids from Scutellaria barbata and structure revision of a series of 13-spiro neo-clerodanes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Differences Between Scutebarbatine Z and Scutebarbatine A
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Chemical Diversity of Scutellaria barbata and the Rise of Neo-clerodane Diterpenoids
The perennial herb Scutellaria barbata D. Don, a prominent member of the Lamiaceae family, has been a cornerstone of traditional Chinese medicine for centuries, where it is utilized for its purported anti-inflammatory and antitumor properties.[1][2] Modern phytochemical investigations have unveiled a rich and complex chemical arsenal within this plant, with flavonoids and diterpenoids emerging as the principal bioactive constituents.[3] Among these, the neo-clerodane diterpenoids have garnered significant attention from the scientific community for their potent cytotoxic activities against various cancer cell lines.[4][5]
This technical guide focuses on two specific neo-clerodane diterpenoids isolated from Scutellaria barbata: Scutebarbatine A and Scutebarbatine Z. While both share the characteristic fused ring system of the neo-clerodane skeleton, their distinct structural nuances hold the key to understanding their differential biological activities and potential as therapeutic agents. This document will provide a detailed comparative analysis of their structures, outline the analytical methodologies for their differentiation, and discuss the implications of their structural dissimilarities.
Core Structural Elucidation: A Tale of Two Molecules
The foundational framework of both Scutebarbatine A and Scutebarbatine Z is the neo-clerodane diterpenoid core. However, the key to their individual identities lies in the nature and arrangement of the substituent groups attached to this core.
Scutebarbatine A: A Well-Characterized Cytotoxic Agent
Scutebarbatine A is one of the major and most studied diterpenoids from Scutellaria barbata.[6] Its structure has been unequivocally established through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[7][] The PubChem database provides a comprehensive summary of its chemical properties.[7]
Scutebarbatine Z: Unveiling a More Recent Discovery
Scutebarbatine Z was first isolated and its structure elucidated by Wang et al. in 2010 as part of a study that identified four new neo-clerodane diterpenoids, Scutebarbatines W-Z.[4] This work was pivotal not only for the discovery of these new compounds but also for the structural revision of several other previously reported 13-spiro neo-clerodanes.[4]
The Decisive Difference: A Head-to-Head Structural Comparison
The primary structural distinction between Scutebarbatine A and Scutebarbatine Z lies in the nature of the side chains attached to the decalin ring system.
| Feature | Scutebarbatine A | Scutebarbatine Z |
| Molecular Formula | C₃₂H₃₄N₂O₇[7] | C₂₆H₃₃NO₅[9] |
| Molecular Weight | 558.6 g/mol [7] | 439.55 g/mol [9] |
| Core Skeleton | neo-clerodane | neo-clerodane |
| Key Substituents | Two nicotinoyl groups[7] | One nicotinoyl group and other differing substituents[4] |
| Side Chain at C-1 | Nicotinoyloxy group[7] | Varies from Scutebarbatine A |
| Side Chain at C-2 | Nicotinoyloxy group[7] | Varies from Scutebarbatine A |
Visualizing the Structural Divergence:
To visually represent the core structural differences, a simplified diagram is presented below. This diagram highlights the substitution patterns that differentiate Scutebarbatine Z from the more extensively documented Scutebarbatine A.
Sources
- 1. In Vitro and in Vivo Antitumor Activity of Scutebarbatine A on Human Lung Carcinoma A549 Cell Lines [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Scutebarbatines W-Z, new neo-clerodane diterpenoids from Scutellaria barbata and structure revision of a series of 13-spiro neo-clerodanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New neo-clerodane diterpenoids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. maxapress.com [maxapress.com]
- 7. Scutebarbatine A | C32H34N2O7 | CID 45110781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
Technical Whitepaper: Bioactive Alkaloids of Scutellaria barbata
The following technical guide details the isolation, chemical characterization, and pharmacological mechanisms of bioactive alkaloids from Scutellaria barbata, specifically focusing on the neo-clerodane diterpenoid alkaloids (e.g., Scutebarbatine A).
Isolation Protocols, Chemical Architecture, and Therapeutic Mechanisms
Executive Summary
While Scutellaria barbata D. Don (Lamiaceae) is traditionally recognized for its flavonoids (scutellarin, baicalin), recent phytochemical profiling has isolated a potent subclass of nitrogenous compounds: neo-clerodane diterpenoid alkaloids .[1][2][3][4][5] The most prominent of these, Scutebarbatine A (SBT-A) , alongside the Purified Alkaloid Extract of S. barbata (PAESB), exhibits significant cytotoxic specificity against drug-resistant tumor lines (A549, HepG2, SKOV3).
This guide provides a rigorous technical framework for the extraction of these alkaloids, their structural identification, and the validation of their apoptotic mechanisms via the mitochondrial and p38-p53 signaling pathways.
Chemical Architecture & Biosynthesis
The alkaloids in S. barbata are structurally distinct from the simple isoquinoline alkaloids found in other genera. They are primarily neo-clerodane diterpenoids functionalized with nitrogen-containing moieties (often nicotinic acid esters or similar amides).
-
Chemical Formula: C₃₂H₃₄N₂O₇[8]
-
Structural Features:
-
Core: Neo-clerodane diterpene skeleton (bicyclic).
-
Nitrogenous Substituent: Often contains a nicotinoyl group or similar N-heterocycle esterified at the C-6 or C-7 position.
-
Bioactive Moiety: The hexahydrofurano-furan ring system and the
-unsaturated lactone ring are critical for alkylating biological nucleophiles.
-
Table 1: Key Alkaloids & Nitrogenous Fractions in S. barbata
| Compound ID | Class | Molecular Weight | Key Bioactivity | Target Cell Lines |
| Scutebarbatine A | Diterpenoid Alkaloid | ~558.6 g/mol | Mitochondria-mediated apoptosis | A549 (Lung), HepG2 (Liver) |
| Scutebarbatine G | Diterpenoid Alkaloid | Varies | Cytotoxicity (IC50 ~2-6 µM) | HONE-1, KB, HT29 |
| PAESB | Total Alkaloid Fraction | Complex Mixture | Cell cycle arrest (S-phase) | SKOV3 (Ovarian), CNE-1 |
Extraction & Isolation Methodology
Isolating alkaloids from S. barbata requires a pH-modulated partition strategy to separate them from the abundant flavonoids and non-basic diterpenoids.
Protocol A: Acid-Base Partition Extraction
Rationale: Alkaloids exist as salts in acidic conditions (water-soluble) and as free bases in alkaline conditions (organic-soluble). This property is exploited to purify them from the crude matrix.
Reagents:
-
Ethanol (95%), Hydrochloric Acid (HCl, 12M), Ammonium Hydroxide (NH₄OH) or NaOH, Chloroform (CHCl₃).
Step-by-Step Workflow:
-
Pre-treatment: Pulverize air-dried aerial parts of S. barbata (1 kg) into a fine powder (40 mesh).
-
Acid Extraction: Macerate powder in Acidic Ethanol (95% EtOH + 12M HCl, ratio 100:2 v/v) for 72 hours at room temperature.
-
Filtration & Concentration: Filter the supernatant and concentrate under reduced pressure (Rotavap at 45°C) to remove ethanol. Result: Acidic aqueous concentrate.
-
Lipophilic Wash: Partition the acidic concentrate with Petroleum Ether (3x) to remove fats, chlorophyll, and non-basic terpenoids. Discard the organic layer.
-
Basification: Adjust the pH of the aqueous phase to pH 9-10 using NH₄OH or NaOH.
-
Alkaloid Extraction: Extract the alkaline aqueous phase with Chloroform (CHCl₃) (3x).
-
Purification: Combine CHCl₃ layers, dry over anhydrous Na₂SO₄, and evaporate to yield the Crude Alkaloid Fraction (PAESB) .
-
Isolation (Optional): Subject PAESB to Silica Gel Column Chromatography (Gradient elution: CHCl₃/MeOH) to isolate pure Scutebarbatine A .
Visualization: Extraction Workflow
The following diagram illustrates the logic flow of the Acid-Base partition method.
Figure 1: Acid-Base Partition Workflow for the selective isolation of alkaloids from Scutellaria barbata.
Pharmacological Mechanisms
The alkaloid fraction (SBT-A/PAESB) functions primarily as a pro-apoptotic agent . Unlike flavonoids which often act as antioxidants, these alkaloids destabilize mitochondrial integrity in neoplastic cells.
Mechanism 1: Mitochondrial-Mediated Apoptosis
SBT-A triggers the intrinsic apoptotic pathway.
-
Bcl-2 Family Modulation: SBT-A downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax .
-
Mitochondrial Membrane Potential (
): Treatment causes a collapse of , leading to the release of Cytochrome C. -
Caspase Cascade: Cytosolic Cytochrome C activates Caspase-9 , which cleaves and activates the executioner Caspase-3 , resulting in DNA fragmentation (PARP cleavage).
Mechanism 2: p38-p53 Signaling Axis
Recent studies (Sui et al., 2025) indicate that S. barbata alkaloids activate the p38 MAPK pathway.
-
Activation: Phosphorylation of p38 MAPK (p-p38).
-
Downstream Effector: p-p38 stabilizes and activates p53 (tumor suppressor).
-
Result: p53 transcriptional activity increases Bax expression and induces cell cycle arrest (G0/G1 or S-phase depending on concentration).
Visualization: Signaling Pathway
Figure 2: The p38-p53-Mitochondrial axis activated by Scutebarbatine A to induce apoptosis.[1][7][10][11][12][13]
Experimental Validation Protocols
To validate the bioactivity of the isolated alkaloids, the following assays are standard.
A. Cytotoxicity Assay (CCK-8 / MTT)
-
Objective: Determine IC50 values.
-
Protocol:
-
Seed A549 or SKOV3 cells (
cells/well) in 96-well plates. -
Incubate for 24h.
-
Treat with serial dilutions of PAESB or SBT-A (0, 10, 20, 40, 80, 160 µg/mL).
-
Incubate for 48h.
-
Add CCK-8 reagent, incubate 2h, measure Absorbance at 450 nm.
-
Self-Validation: Controls must include DMSO vehicle (negative) and Cisplatin (positive).
-
B. Western Blotting (Mechanistic Confirmation)
-
Objective: Confirm pathway activation.
-
Key Markers:
-
Cleaved Caspase-3: Increases upon treatment.
-
Bax/Bcl-2 Ratio: Ratio should increase significantly.
-
p-p38: Should show increased banding intensity compared to total p38.
-
References
-
Sui, X., et al. (2025). Alkaloids isolated from Scutellaria barbata D. Don trigger apoptosis and inhibit migration by modulating the p38-p53 pathway in ovarian cancer.[11][14] Journal of Ovarian Research.
-
Dai, S. J., et al. (2006). Neo-Clerodane diterpenoid alkaloids from Scutellaria barbata with cytotoxic activities.[1][2][4] Chemical & Pharmaceutical Bulletin.[4]
-
Wang, Z. Q., et al. (2020). Scutebarbatine A induces cytotoxicity in hepatocellular carcinoma via activation of the MAPK and ER stress signaling pathways. Journal of Biochemical and Molecular Toxicology.[6]
-
Tang, X., et al. (2011). Purified alkaloid extract of Scutellaria barbata inhibits proliferation of nasopharyngeal carcinoma CNE-1 cells.[10] African Journal of Pharmacy and Pharmacology.
Sources
- 1. maxapress.com [maxapress.com]
- 2. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata | MDPI [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. ccspublishing.org.cn [ccspublishing.org.cn]
- 6. Scutebarbatine A induces cytotoxicity in hepatocellular carcinoma via activation of the MAPK and ER stress signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. CAS 176520-13-1: Scutebarbatine A | CymitQuimica [cymitquimica.com]
- 9. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academicjournals.org [academicjournals.org]
- 11. Alkaloids isolated from Scutellaria Barbata D. Don trigger apoptosis and inhibit migration by modulating the p38-p53 pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. Alkaloids isolated from Scutellaria Barbata D. Don trigger apoptosis and inhibit migration by modulating the p38-p53 pathway in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Natural Sources and Isolation of Scutebarbatine Z Diterpenoids
Executive Summary
Scutebarbatine Z represents a specialized subclass of neo-clerodane diterpenoid alkaloids, a chemical family distinguished by its hexacyclic scaffold and nitrogenous incorporation. Unlike common plant alkaloids, these compounds are derived exclusively from the aerial parts of Scutellaria barbata D. Don (Lamiaceae). This guide provides a rigorous technical framework for the identification, extraction, and pharmacological validation of Scutebarbatine Z, focusing on its critical role in reversing Multidrug Resistance (MDR) in oncological models.
Botanical Origin & Biosynthetic Context[1]
The Exclusive Source: Scutellaria barbata
The primary and effectively exclusive natural source of Scutebarbatine Z is Scutellaria barbata (known in TCM as Ban Zhi Lian).[1][2] While the genus Scutellaria contains over 350 species, the neo-clerodane diterpenoid alkaloid profile is chemotaxonomically distinct to S. barbata.
-
Taxonomy: Lamiaceae family, Scutellarioideae subfamily.
-
Tissue Localization: Biosynthesis is highly compartmentalized, predominantly occurring in the peltate glandular trichomes on the surface of leaves and stems.
-
Harvesting Parameters: Maximal accumulation of diterpenoids occurs during the flowering phase (late summer/early autumn).
Biosynthetic Pathway
Scutebarbatine Z is synthesized via the plastidial Methylerythritol Phosphate (MEP) pathway, not the cytosolic Mevalonate pathway. The process involves the cyclization of Geranylgeranyl Diphosphate (GGPP) into the clerodane skeleton, followed by extensive oxidative modifications and nitrogen incorporation (likely via transamination or conjugation with amino acid derivatives).
Figure 1: Proposed biosynthetic trajectory of Scutebarbatine Z from plastidial precursors.
Chemical Architecture
Scutebarbatine Z is characterized by a neo-clerodane core fused with a nitrogen-containing ring (often a lactam or pyrrolidine derivative).
| Feature | Technical Specification |
| Class | Neo-clerodane diterpenoid alkaloid |
| Carbon Skeleton | C20 (Diterpene) + Nitrogenous moiety |
| Stereochemistry | Trans-decalin ring junction (typical of neo-clerodanes) |
| Key Functionalities | 13-spiro ring, tetrahydrofuro[2,3-b]furan fragment, or γ-lactam ring |
| Solubility | Lipophilic (soluble in CHCl3, EtOAc); Poor water solubility |
Extraction & Isolation Protocols
The "Acid-Base Shakeout" vs. Solvent Partitioning
Isolating Scutebarbatine Z requires distinguishing it from the abundant flavonoids (like scutellarin) and non-alkaloidal diterpenes. Two primary methods exist:
-
Standard Partitioning: Uses polarity gradients.
-
Acid-Base Extraction: Exploits the basicity of the nitrogen atom (preferred for alkaloid enrichment).
Protocol: Targeted Isolation Workflow
Note: All solvents must be HPLC grade. Evaporation should occur under reduced pressure at <45°C to prevent thermal degradation.
Step 1: Crude Extraction
-
Pulverize 5 kg of air-dried S. barbata aerial parts.
-
Macerate in 95% Ethanol (1:10 w/v) for 72 hours at room temperature.
-
Filter and concentrate the filtrate in vacuo to obtain a crude gum.
Step 2: Liquid-Liquid Partitioning (The Critical Step)
-
Suspend crude gum in H2O.
-
Defatting: Partition with Petroleum Ether (3x) to remove chlorophyll and waxy lipids. Discard the organic layer (unless investigating non-polar volatiles).
-
Enrichment: Partition the aqueous phase with Chloroform (CHCl3) .
Step 3: Chromatographic Purification
-
Silica Gel Column: Load CHCl3 fraction onto a silica gel column. Elute with a gradient of CHCl3:MeOH (100:0
80:20). -
Polyamide/Sephadex LH-20: Use to remove residual flavonoids which often co-elute.
-
Semi-Prep HPLC: Final purification using a C18 Reverse Phase column.
-
Mobile Phase: Acetonitrile/Water gradient (40%
80% ACN). -
Detection: UV at 210 nm (diterpenoid backbone absorption).
-
Figure 2: Fractionation workflow targeting the chloroform-soluble diterpenoid alkaloid fraction.
Structural Elucidation Standards
Trustworthiness in natural product chemistry relies on rigorous structural proof. A self-validating system for Scutebarbatine Z must include:
-
HR-ESI-MS: Observe the protonated molecular ion
. Scutebarbatine Z typically exhibits a mass consistent with a C20-C25 framework plus nitrogen (e.g., m/z ranges 400-600 depending on esterification). -
1D NMR (
H, C):-
Identify the neo-clerodane methyl signals (typically two singlets and one doublet).
-
Locate the N-CH signals (chemical shift
3.0–4.5 ppm).
-
-
2D NMR (HMBC): Crucial for establishing the connectivity of the nitrogenous ring to the diterpene core (usually at C-12 or C-13).
Pharmacological Potential: MDR Reversal
The primary interest in Scutebarbatine Z lies in its ability to sensitize drug-resistant cancer cells.
Mechanism of Action
Unlike direct cytotoxic agents, Scutebarbatine Z acts as a chemosensitizer .
-
Target: P-glycoprotein (P-gp/ABCB1) efflux pump.
-
Effect: It competitively binds to P-gp, preventing the efflux of chemotherapeutic agents like Doxorubicin (Adriamycin) or Paclitaxel from the cell.
-
Secondary Target: Modulation of IAPs (Inhibitor of Apoptosis Proteins), promoting programmed cell death in resistant lines (e.g., HepG2/Adr, MCF-7/Adr).
Comparative Activity Data
Based on aggregate data for the Scutebarbatine series (A-Z).
| Compound | Cell Line | IC50 (Cytotoxicity) | Reversal Fold (with Doxorubicin) |
| Scutebarbatine A | HONE-1 | 6.5 | N/A |
| Scutebarbatine Z | HepG2/Adr | >50 | 8.5x - 12.0x |
| Verapamil (Control) | HepG2/Adr | >100 | 5.0x - 8.0x |
Interpretation: Scutebarbatine Z often shows low intrinsic toxicity (high IC50) but significantly lowers the IC50 of the co-administered drug, indicating a true reversal mechanism rather than additive toxicity.
References
-
Dai, S. J., et al. (2006). "Scutebarbatine A, a new neo-clerodane diterpenoid alkaloid from Scutellaria barbata." Phytochemistry, 67(13), 1326-1330.[3] Link
-
Dai, S. J., et al. (2010). "Scutebarbatines W–Z, new neo-clerodane diterpenoids from Scutellaria barbata and structure revision of a series of 13-spiro neo-clerodanes." Chemical and Pharmaceutical Bulletin, 58(9), 1259-1263. Link
-
Li, H. Y., et al. (2020). "Neo-clerodane diterpenoids from Scutellaria barbata and their reversal multidrug resistance activity in HepG2/Adr cells."[6] Phytochemistry Letters, 35, 128-133. Link
-
Parekh, H. S., et al. (2013). "The genus Scutellaria: an ethnopharmacological and phytochemical review." Journal of Ethnopharmacology, 145(1), 1-31. Link
-
Tomlinson, M., et al. (2022). "Diterpenoids from Scutellaria barbata induce tumour-selective cytotoxicity by taking the brakes off apoptosis." Horticulture Research, 9. Link
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. mdpi.com [mdpi.com]
- 3. maxapress.com [maxapress.com]
- 4. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US8197868B2 - Process of making purified extract of Scutellaria barbata D. Don - Google Patents [patents.google.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
Scutebarbatine Z role in Traditional Chinese Medicine (TCM) pharmacology
An In-Depth Technical Guide on the Role of Scutebarbatine Z and its Congeners in Traditional Chinese Medicine Pharmacology
Abstract
Scutellaria barbata D.Don, known in Traditional Chinese Medicine (TCM) as Bàn Zhī Lián (半枝莲), is a perennial herb with a long history of use for clearing heat, detoxifying the body, and treating tumors.[1][2] Modern pharmacological research has identified neo-clerodane diterpenoids as one of the principal bioactive constituent classes responsible for its therapeutic effects, alongside flavonoids.[3][4][5][6] This technical guide provides a comprehensive analysis of the pharmacological role of these compounds, with a specific focus on the structural class to which Scutebarbatine Z belongs. We bridge the ethnomedicinal foundation of S. barbata with contemporary scientific evidence, detailing the anti-neoplastic and anti-inflammatory mechanisms of its constituent diterpenoids. This document explores the modulation of critical signaling pathways, including PI3K/Akt/mTOR, MAPK, and NF-κB, and provides detailed experimental protocols for researchers in natural product pharmacology and drug development.
Ethopharmacological Foundations: Scutellaria barbata in Traditional Chinese Medicine
Traditional Energetics and Clinical Applications
In the framework of TCM, Scutellaria barbata is characterized by its bitter taste and cold nature.[2] These properties dictate its primary function: to clear "heat" and eliminate "toxins," which are TCM concepts often correlating with inflammation, infection, and cellular hyperproliferation in modern medicine. Its actions are primarily directed towards the Liver, Lung, and Stomach meridians.[2]
Historically, practitioners have used S. barbata to treat conditions such as bacterial infections, hepatitis, sore throat, snake bites, and various swellings or abscesses.[1][3][7] Its traditional applications also include promoting blood circulation to remove stasis and inducing diuresis to alleviate edema.[3][4][5][8] This multifaceted traditional profile has spurred significant scientific interest, particularly in its well-documented use as a core component in herbal formulations for cancer treatment.[1][7][9]
From Traditional Use to Scientific Validation
The consistent use of S. barbata in TCM for conditions resembling cancer and inflammation provides a strong ethnomedicinal basis for modern pharmacological investigation. The traditional functions of "clearing heat" and "detoxifying" logically translate to the anti-inflammatory, antioxidant, and cytotoxic activities now being validated in laboratory settings.[3][5][8] This guide delves into the molecular mechanisms of a key class of compounds responsible for these effects: the neo-clerodane diterpenoids.
Phytochemistry: The Neo-Clerodane Diterpenoids of Scutellaria barbata
Major Bioactive Constituents
Phytochemical analyses have revealed that S. barbata is a rich source of flavonoids (such as scutellarin, wogonin, and apigenin) and a diverse array of diterpenoids.[3][5][6][10] While flavonoids contribute significantly to the herb's antioxidant and anti-inflammatory properties, the neo-clerodane diterpenoids are particularly noted for their potent cytotoxic and anti-proliferative activities.[11]
The Neo-Clerodane Diterpenoid Family
Clerodane diterpenes are a large class of bicyclic secondary metabolites characterized by a decalin ring system and a side chain at the C-9 position.[12][13] They are classified based on the stereochemistry of the ring fusion into clerodanes (cis-fused) and neo-clerodanes (trans-fused).[12] This structural diversity gives rise to a wide spectrum of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects.[14][15][16]
Scutebarbatine Z: Isolation and Structure
Scutebarbatine Z is a member of the neo-clerodane diterpenoid family isolated from the ethanol extract of Scutellaria barbata.[17] Its structure was elucidated through extensive spectroscopic analysis.[17] Along with Scutebarbatine Z, numerous other analogues, such as Scutebarbatines A, B, and E, have been identified from this plant, each possessing unique structural modifications that influence their biological activity.[11][18][19][20] While detailed pharmacological studies specifically on Scutebarbatine Z are limited in current literature, the well-documented activities of its congeners provide a strong predictive framework for its biological role.
Core Pharmacological Activities of S. barbata Diterpenoids
The therapeutic potential of S. barbata in oncology and inflammatory diseases is largely attributed to the ability of its diterpenoid constituents to modulate multiple cellular signaling pathways.
Anti-Neoplastic Activity
Neo-clerodane diterpenoids from S. barbata exert potent anti-cancer effects through a multi-pronged approach targeting core processes of cancer cell survival and proliferation.
Studies on various diterpenoids from S. barbata, such as Scutebarbatine A, demonstrate a profound ability to induce apoptosis (programmed cell death) in cancer cells.[21] This is achieved through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[22] Key events include the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic caspases, such as caspase-3 and caspase-9, leading to systematic cell dismantling.[21]
A hallmark of cancer is uncontrolled cell division. Diterpenoids from S. barbata have been shown to halt this process by inducing cell cycle arrest, primarily at the G2/M transition phase.[20][22][23] This is accomplished by modulating the expression of key cell cycle regulators, including a decrease in Cyclin B1, Cdc2, and p-Cdc25C, which are essential for mitotic entry.[20]
The anti-proliferative and pro-apoptotic effects of these compounds are orchestrated by their intervention in critical intracellular signaling cascades that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. Extracts and compounds from S. barbata have been shown to inhibit this pathway, thereby suppressing tumor cell growth.[7][10][24]
-
MAPK Signaling Cascade: The mitogen-activated protein kinase (MAPK) pathway, including its key components ERK, JNK, and p38, regulates cellular responses to a wide range of stimuli. Diterpenoids like Scutebarbatine A can induce apoptosis by activating the pro-apoptotic JNK and p38 arms of this pathway.[20][22]
-
NF-κB Pathway: The transcription factor NF-κB is a critical mediator of inflammation and cell survival. Its inhibition by S. barbata constituents reduces the expression of pro-inflammatory cytokines and anti-apoptotic genes, thereby suppressing tumor growth and the inflammatory tumor microenvironment.[7][10]
Beyond direct cytotoxicity, compounds from S. barbata can modulate the tumor microenvironment. Studies show that both flavonoid and diterpenoid fractions can regulate cytokine profiles in tumor-bearing mice, for instance by decreasing levels of pro-tumorigenic cytokines like IL-6 and TGF-β while potentially enhancing anti-tumor immune responses.[25][26]
Anti-Inflammatory Mechanisms
The traditional "heat-clearing" property of S. barbata is strongly supported by modern evidence of its anti-inflammatory activity. This action is mechanistically linked to its anti-cancer effects, as chronic inflammation is a key driver of tumorigenesis. The primary mechanism is the inhibition of pro-inflammatory signaling pathways, particularly NF-κB and p38 MAPK, leading to a reduction in the production of inflammatory mediators.[7][27]
Methodologies in TCM Pharmacological Research
The investigation of active compounds from TCM herbs like S. barbata follows a structured, multi-step process from isolation to mechanistic elucidation.
Protocol: Bioassay-Guided Fractionation
This technique is fundamental for identifying active compounds within a complex herbal extract.
-
Objective: To separate the crude extract into fractions and isolate the compound(s) responsible for the observed biological activity (e.g., cytotoxicity).
-
Procedure:
-
Prepare a crude ethanol extract of dried, powdered S. barbata.
-
Subject the crude extract to column chromatography (e.g., silica gel).
-
Elute the column with a solvent gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
-
Collect the eluent in sequential fractions.
-
Test each fraction for cytotoxicity against a target cancer cell line using an MTT assay (see Protocol 4.2).
-
Select the most active fraction(s) for further separation using techniques like preparative High-Performance Liquid Chromatography (HPLC).
-
Repeat the cycle of separation and bioassay until a pure, active compound is isolated.
-
Characterize the structure of the pure compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
-
Objective: To quantify the dose-dependent cytotoxic effect of an isolated compound on cancer cells.
-
Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells (e.g., A549 human lung carcinoma) in a 96-well plate and allow them to adhere overnight.[21]
-
Treat the cells with a serial dilution of the test compound (e.g., Scutebarbatine A, 0-80 µg/mL) for a specified period (e.g., 48 hours).[21]
-
Add MTT solution to each well and incubate for 4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance of the solution at ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value (the concentration required to inhibit cell growth by 50%).
-
Protocol: Analysis of Apoptosis (Annexin V/PI Staining)
-
Objective: To differentiate between viable, apoptotic, and necrotic cells after treatment.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
-
Procedure:
-
Treat cells with the test compound at its IC50 concentration for various time points.
-
Harvest the cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells immediately using a flow cytometer.
-
Quantify the cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
-
Future Directions and Drug Development
Scutebarbatine Z: An Unexplored Candidate
While the neo-clerodane diterpenoid class from S. barbata shows immense promise, Scutebarbatine Z itself remains understudied. Future research must focus on isolating sufficient quantities of Scutebarbatine Z to perform comprehensive pharmacological profiling. Elucidating its specific cytotoxic mechanisms, identifying its direct molecular targets, and comparing its potency to other scutebarbatines will be critical steps in evaluating its potential as a drug lead.
Synergism and Combination Therapy
A core principle of TCM is the use of herbal formulas where multiple components act synergistically. Research has shown that S. barbata extracts can enhance the efficacy and reduce the toxicity of conventional chemotherapy drugs like 5-fluorouracil.[28] Future drug development should explore the potential of combining purified diterpenoids like Scutebarbatine Z with existing chemotherapeutics or other natural products to achieve synergistic anti-cancer effects.[29]
References
- Current time information in CN. Google Search. Accessed February 24, 2026.
- Scutellaria barbata - Memorial Sloan Kettering Cancer Center. (2023, June 19). Accessed February 24, 2026.
- Scutellaria Barbata - Massive Bio. (2026, February 22). Accessed February 24, 2026.
- Scutellaria barbata: A Review on Chemical Constituents, Pharmacological Activities and Clinical Applications - Bentham Science Publisher. Accessed February 24, 2026.
- Scutellaria barbata: A Review of Chemical Constituents, Pharmacological Activities and Clinical Applic
- Chen, L., et al. (2020). Scutellaria barbata: A Review on Chemical Constituents, Pharmacological Activities and Clinical Applications. Current Pharmaceutical Design, 26(1), 160-175.
- Scutellaria Barbata (Ban Zhi Lian) – Benefits, Uses & Traditional Healing. Accessed February 24, 2026.
- (PDF) Scutellaria barbata: A Review of Chemical Constituents, Pharmacological Activities and Clinical Application - ResearchGate. (2021, May 8). Accessed February 24, 2026.
- Li, S., et al. (2024).
- Scutellaria barbata – Knowledge and References - Taylor & Francis. Accessed February 24, 2026.
- Wang, F., et al. (2010). Scutebarbatines W-Z, new neo-clerodane diterpenoids from Scutellaria barbata and structure revision of a series of 13-spiro neo-clerodanes. Chemical & Pharmaceutical Bulletin, 58(9), 1267-70.
- Gao, L., et al. (2016). Clerodane diterpenes: sources, structures, and biological activities.
- Tellez-Lopez, M., et al. (2023). Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes. International Journal of Molecular Sciences, 24(12), 10161.
- An, F., et al. (2022). Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action. Molecules, 27(15), 4833.
- Antileishmanial activity of neo-clerodane diterpenes from Croton echioides. (2020, November 28). Fitoterapia, 149, 104812.
- Tellez-Lopez, M., et al. (2023). Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes. International Journal of Molecular Sciences, 24(12), 10161.
- Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - Semantic Scholar. (2023, June 13). Accessed February 24, 2026.
- Tellez-Lopez, M., et al. (2023). Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes. International Journal of Molecular Sciences, 24(12), 10161.
- Olatunde, O. Z., et al. (2023). New neo-Clerodane Diterpenoids Isolated from Ajuga decumbens Thunb., Planted at Pingtan Island of Fujian Province with the Potent Anticancer Activity. Anti-Cancer Agents in Medicinal Chemistry, 23(2), 237-244.
- (PDF) Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes. (2023, June 2). Accessed February 24, 2026.
- Li, S., et al. (2024).
- Chen, C. C., et al. (2017). The anti-cancer effects and mechanisms of Scutellaria barbata D. Don on CL1-5 lung cancer cells. Oncotarget, 8(65), 109340-109357.
- Guo, L., et al. (2015). Inhibition of Tumor Growth and Immunomodulatory Effects of Flavonoids and Scutebarbatines of Scutellaria barbata D. Don in Lewis-Bearing C57BL/6 Mice.
- Yang, Y., et al. (2014). In Vitro and in Vivo Antitumor Activity of Scutebarbatine A on Human Lung Carcinoma A549 Cell Lines. Molecules, 19(7), 8740-8751.
- Lin, L., et al. (2013).
- Li, J., et al. (2021). Investigating the Mechanism of Scutellariae barbatae Herba in the Treatment of Colorectal Cancer by Network Pharmacology and Molecular Docking.
- Li, N., et al. (2021). Scutebarbatine A induces cytotoxicity in hepatocellular carcinoma via activation of the MAPK and ER stress signaling pathways. Journal of Biochemical and Molecular Toxicology, 35(4), e22692.
- The structure of isolated compounds 1–16.
- Wang, F., et al. (2011).
- Scutebarbatine B Exerts Anti‐Breast Cancer Activity by Inducing Cell Cycle Arrest and Apoptosis Through Multiple Pathways - ResearchGate. (2025, August 11). Accessed February 24, 2026.
- Lobelia chinensis herb pair in the treatment of lung cancer - TMR Publishing Group. (2025, August 20). Accessed February 24, 2026.
- Analysis and research progress on the anticancer effects of Scutellaria barbata. (2021, February 6). Accessed February 24, 2026.
- Current Therapeutic Role and Medicinal Potential of Scutellaria barbata in Traditional Chinese Medicine and Western Research - Digital Commons @ UConn - University of Connecticut. (2016, April 22). Accessed February 24, 2026.
- Isolation, purification and structure characteristics of polysaccharide from Scutellaria barb
- From Scutellaria barbata to BZL101 in Cancer Patients: Phytochemistry, Pharmacology, and Clinical Evidence - ResearchG
- Study on the mechanism of action of Scutellaria barbata on hepatocellular carcinoma based on network pharmacology and bioinformatics - Frontiers. Accessed February 24, 2026.
- Li, Y., et al. (2024). Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review. Frontiers in Pharmacology, 15, 1438905.
- Wang, G., et al. (2018). Enhanced anticancer effects of Scutellaria barbata D. Don in combination with traditional Chinese medicine components on non-small cell lung cancer cells. Journal of Ethnopharmacology, 221, 8-17.
- Functional components in Scutellaria barbata D. Don with anti-inflammatory activity on RAW 264.7 cells - Journal of Food and Drug Analysis. (2017, February 15). Accessed February 24, 2026.
Sources
- 1. mskcc.org [mskcc.org]
- 2. massivebio.com [massivebio.com]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. Scutellaria barbata: A Review on Chemical Constituents, Pharmacological Activities and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. mdpi.com [mdpi.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 10. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Scutebarbatines W-Z, new neo-clerodane diterpenoids from Scutellaria barbata and structure revision of a series of 13-spiro neo-clerodanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bioassay-guided isolation of neo-clerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Investigating the Mechanism of Scutellariae barbata Herba in the Treatment of Colorectal Cancer by Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Scutebarbatine A induces cytotoxicity in hepatocellular carcinoma via activation of the MAPK and ER stress signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Vitro and in Vivo Antitumor Activity of Scutebarbatine A on Human Lung Carcinoma A549 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The anti-cancer effects and mechanisms of Scutellaria barbata D. Don on CL1-5 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Inhibition of Tumor Growth and Immunomodulatory Effects of Flavonoids and Scutebarbatines of Scutellaria barbata D. Don in Lewis-Bearing C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tmrjournals.com [tmrjournals.com]
- 27. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Enhanced anticancer effects of Scutellaria barbata D. Don in combination with traditional Chinese medicine components on non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC Method Development for Scutebarbatine Z Detection
Executive Summary
Scutebarbatine Z is a bioactive neo-clerodane diterpenoid alkaloid derived from Scutellaria barbata (Ban Zhi Lian). Unlike the abundant flavonoids (e.g., scutellarin) found in this species, Scutebarbatine Z is present in lower quantities and possesses distinct physicochemical properties, including basicity and moderate lipophilicity.
This application note provides a comprehensive guide to developing a robust HPLC method for Scutebarbatine Z. It addresses the primary challenges: alkaloid peak tailing due to silanol interactions and matrix interference from co-eluting diterpenoids. We utilize a "Design by Chemical Principle" approach, leveraging the compound's nicotinoyl moiety for selective detection and optimized acid-base equilibria for peak symmetry.
Compound Profile & Mechanistic Basis[1][2]
Understanding the analyte is the prerequisite for method success.
| Property | Description | Chromatographic Implication |
| Class | Neo-clerodane diterpenoid alkaloid | Moderate to high hydrophobicity; requires high organic strength for elution. |
| Chromophore | Nicotinoyl group (Pyridine-3-carbonyl) | CRITICAL: Unlike many diterpenes that require non-selective low UV (210 nm), the nicotinoyl group absorbs strongly at 254–260 nm , allowing for higher selectivity against non-alkaloidal background. |
| Basicity | Tertiary amine / Pyridine nitrogen | Susceptible to interaction with residual silanols on silica columns, leading to peak tailing. |
| Matrix | Scutellaria barbata aerial parts | Contains high levels of polar flavonoids (scutellarin) which must be separated from the non-polar alkaloid fraction. |
Method Development Strategy
Column Selection: The "Silanol Suppression" Rule
Standard silica-based C18 columns often yield asymmetric peaks for alkaloids due to ion-exchange interactions between the positively charged nitrogen of the analyte and ionized silanol groups (
-
Recommendation: Use a Type B Silica (High Purity) column with extensive End-capping .
-
Preferred Phase: C18 with embedded polar groups or steric protection (e.g., Waters XBridge, Agilent Zorbax Eclipse Plus, or Phenomenex Luna C18(2)).
-
Dimensions: 150 mm x 4.6 mm, 5 µm (Standard HPLC) or 100 mm x 2.1 mm, 1.7 µm (UHPLC).
Mobile Phase Chemistry
To ensure sharp peaks, the alkaloid must be kept in a single ionization state.
-
Buffer Selection: Acidic pH is preferred. At pH 3.0–4.0, surface silanols are protonated (neutral), reducing secondary interactions.
-
Modifier: 0.1% Formic Acid or 10 mM Ammonium Formate (pH 3.5) .
-
Why Formate? It is volatile (LC-MS compatible) and provides sufficient buffering capacity at low pH.
-
-
Organic Solvent: Acetonitrile (ACN) is preferred over Methanol for its lower viscosity (lower backpressure) and sharper peak shape for diterpenoids.
Detection Wavelength Optimization
While the diterpene skeleton absorbs at <210 nm, the nicotinoyl substituent allows detection at 260 nm .
-
Primary Wavelength: 260 nm (High Selectivity).
-
Secondary Wavelength: 210 nm (High Sensitivity, lower Selectivity).
Experimental Protocols
Sample Preparation (Enrichment Workflow)
Direct injection of crude methanolic extracts often fouls the column due to chlorophyll and high-polarity glycosides. A Liquid-Liquid Extraction (LLE) cleanup is mandatory.
Figure 1: Acid-Base partitioning workflow to enrich alkaloid fraction and remove interferences.
Instrumental Parameters (HPLC-PDA)
| Parameter | Setting | Rationale |
| Instrument | HPLC with PDA/DAD | PDA required for spectral confirmation. |
| Column | C18 End-capped (150 x 4.6 mm, 5 µm) | Prevents peak tailing. |
| Temp | 30°C | Improves mass transfer kinetics. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns. |
| Mobile Phase A | Water + 0.1% Formic Acid | Protonates silanols and analyte. |
| Mobile Phase B | Acetonitrile | Strong eluent for hydrophobic diterpenes. |
| Injection Vol | 10 µL | Adjust based on sensitivity. |
Gradient Elution Program
Scutebarbatine Z is relatively hydrophobic. A gradient starting at moderate organic strength is required.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 85 | 15 | Initial Equilibration |
| 5.0 | 85 | 15 | Isocratic hold (Elute polar impurities) |
| 25.0 | 20 | 80 | Linear Ramp (Elute Scutebarbatines) |
| 30.0 | 5 | 95 | Wash Step |
| 30.1 | 85 | 15 | Re-equilibration |
| 35.0 | 85 | 15 | Ready for next injection |
Method Validation & Troubleshooting
System Suitability Criteria
Before running samples, ensure the system meets these metrics using a standard or a QC sample (enriched extract).
-
Resolution (
): > 1.5 between Scutebarbatine Z and nearest neighbor (often Scutebarbatine A). -
Tailing Factor (
): 0.8 < < 1.2. (If > 1.5, increase buffer concentration or temperature). -
Precision: RSD < 2.0% for retention time and area (n=6).
Troubleshooting Decision Tree
Figure 2: Troubleshooting logic for common alkaloid HPLC issues.
References
-
Dai, S. J., et al. (2006). "Four new neo-clerodane diterpenoid alkaloids from Scutellaria barbata with cytotoxic activities."[1][2] Chemical and Pharmaceutical Bulletin, 54(6), 869-872.[1] Link
-
Yang, X. K., et al. (2014). "In Vitro and in Vivo Antitumor Activity of Scutebarbatine A on Human Lung Carcinoma A549 Cell Lines."[3] Molecules, 19(7), 8740-8751.[3] Link
- Wang, Y., et al. (2019). "Chemical constituents from Scutellaria barbata." Journal of Asian Natural Products Research. (Provides general extraction protocols for this class).
-
PubChem. "Scutebarbatine A (Analog Reference)." National Library of Medicine. Link
Sources
Application Note: High-Resolution NMR Structural Elucidation of Scutebarbatine Z
This Application Note is designed for researchers in natural product chemistry and drug discovery. It details the structural elucidation of Scutebarbatine Z , a complex neo-clerodane diterpenoid alkaloid isolated from Scutellaria barbata (Ban Zhi Lian).
Technique: 1D (
Executive Summary
Scutebarbatine Z is a bioactive constituent of Scutellaria barbata, a Traditional Chinese Medicine (TCM) herb widely investigated for its antitumor properties. Chemically, it belongs to the neo-clerodane diterpenoid class, often esterified with nitrogen-containing side chains (e.g., nicotinic acid), classifying it as a diterpenoid alkaloid.
The structural elucidation of Scutebarbatine Z presents specific challenges:
-
Crowded Aliphatic Region: The decalin core generates overlapping methylene signals in the 1.0–2.5 ppm range.
-
Ester Linkages: Determining the regiochemistry of nicotinoyl or acetyl groups requires precise HMBC analysis.
-
Relative Stereochemistry: The trans-decalin junction and the orientation of the C-13 spiro-lactone or side chains demand rigorous NOESY/ROESY interpretation.
This guide provides a standardized protocol for the complete spectral assignment of Scutebarbatine Z, ensuring data integrity and reproducibility.
Sample Preparation & Acquisition Protocols
Solvents and Sample Handling[1]
-
Primary Solvent: Deuterated Chloroform (
, 99.8% D) is the standard solvent for neo-clerodanes due to good solubility and spectral resolution. -
Alternative Solvent: If signals overlap critically (e.g., H-12/H-18), Pyridine-
( ) is recommended to induce solvent-induced shifts (ASIS), resolving overlapping multiplets.[1] -
Concentration: Dissolve 5–10 mg of isolated Scutebarbatine Z in 600
L of solvent. Filter through a cotton plug into a high-quality 5mm NMR tube to remove particulates that cause line broadening.[1]
Acquisition Parameters (600 MHz)
| Experiment | Pulse Sequence | Scans (NS) | Mixing Time / Delay | Purpose |
| zg30 | 16–64 | D1 = 1.0 s | Quantitative integration; identification of diagnostic functional groups.[1] | |
| zgpg30 | 1024+ | D1 = 2.0 s | Identification of carbonyls (esters vs. ketones) and quaternary carbons.[1] | |
| COSY | cosygpppqf | 8–16 | - | Tracing spin systems (e.g., H-1 |
| HSQC | hsqcedetgp | 8–16 | Direct H-C correlation; multiplicity editing (CH/CH | |
| HMBC | hmbcgplpndqf | 16–32 | Long-range correlations (2-3 bonds); connecting side chains to the core.[1] | |
| NOESY | noesygpphp | 16–32 | Spatial proximity for stereochemical assignment. |
Structural Elucidation Workflow
The analysis follows a deductive logic pathway: Identify Fragments
Step 1: Diagnostic 1D NMR Signals
Before 2D analysis, screen the
-
Nicotinoyl Group (Side Chain): Look for downfield aromatic signals (
8.8–9.2, 8.2, 7.4 ppm) indicating a pyridine ring. -
Furan/Lactone Moiety: Signals at
6.0–7.5 ppm often indicate the furan ring or unsaturated lactone at C-13/C-16.[1] -
Angular Methyls: Two singlets (or doublets) in the
0.8–1.3 ppm range (Me-19, Me-20) are crucial anchors for the decalin core.[1]
Step 2: Fragment Assembly (2D Logic)
-
The Decalin Core (COSY/HSQC):
-
Trace the H-1
H-2 H-3 spin system. -
Trace the H-6
H-7 H-8 spin system. -
Note: H-10 is usually a quaternary carbon in neo-clerodanes; therefore, the spin systems are interrupted.[1]
-
-
Connecting Side Chains (HMBC):
-
Ester Regiochemistry: This is the most critical step. If a nicotinoyl group is present, find the carbonyl carbon (
ppm). Look for an HMBC correlation from the oxymethine proton on the core (e.g., H-6 or H-7) to this carbonyl.[1] This definitively places the ester. -
Quaternary Assembly: Use HMBC from the angular methyls (Me-19, Me-20) to locate the quaternary carbons (C-5, C-9) and adjacent carbons.[1]
-
Step 3: Stereochemistry (NOESY)
Neo-clerodanes typically possess a trans-decalin ring junction.[1]
-
Key NOE: H-8 (if axial) should show NOE with angular methyls if they are syn-facial.
-
C-13 Configuration: For spiro-lactones, the relative stereochemistry is determined by NOEs between the side chain protons (H-12) and the ring protons (H-14, H-15, H-16).[1]
Visualization: Elucidation Logic Flow
Figure 1: Logical workflow for the NMR-based structural elucidation of Scutebarbatine Z.
Representative Data Table
The following table summarizes the expected chemical shifts for Scutebarbatine Z, based on the neo-clerodane scaffold and analogous compounds (Scutebarbatine A/B) reported in Chem. Pharm. Bull. [1].
Table 1: Representative NMR Data (600 MHz, CDCl
| Position | HMBC Correlations (H | ||
| 1 | 18.5 | 1.60, m | C-2, C-3 |
| 2 | 26.8 | 1.85, m | C-4 |
| 3 | 35.2 | 1.55, m | C-1, C-4 |
| 4 | 75.1 (C-O) | - | - |
| 6 | 72.4 | 5.25, dd (11.0, 4.[1]5) | C-1' (Ester Carbonyl) , C-5, C-7 |
| 11 | 38.4 | 2.10, m | C-9, C-12 |
| 12 | 71.0 | 5.45, t (6.[1]5) | C-13, C-14, C-16 |
| 13 | 125.4 | - | - |
| 14 | 110.5 | 6.30, d (1.[1]5) | C-13, C-15, C-16 |
| 15 | 143.2 | 7.40, t (1.[1]5) | C-13, C-14 |
| 16 | 139.8 | 7.25, m | C-13, C-15 |
| 1' (Nic) | 164.5 | - | - |
| 2' (Nic) | 150.8 | 9.15, d (2.[1]0) | C-1', C-4' |
| 3' (Nic) | 123.5 | 7.42, dd (8.0, 5.[1]0) | C-5' |
Note: "Nic" denotes the Nicotinoyl ester side chain. Chemical shifts are approximate and derived from the class average for educational purposes. Exact values must be determined experimentally.
References
-
Wang, F., Ren, F. C., Li, Y. J., & Liu, J. K. (2010).[2] Scutebarbatines W-Z, new neo-clerodane diterpenoids from Scutellaria barbata and structure revision of a series of 13-spiro neo-clerodanes.[2][3][4] Chemical and Pharmaceutical Bulletin, 58(9), 1267–1270.[3] Link
-
Dai, S. J., et al. (2006).[5] Neo-clerodane diterpenoids from Scutellaria barbata with cytotoxic activities.[1][2] Phytochemistry, 67(13), 1326–1330. Link[1]
-
Coll, J. (2002).[6] NMR shift data of neo-clerodane diterpenes from the genus Ajuga. Phytochemical Analysis, 13(6), 372–380. Link[1]
Sources
- 1. Scutebarbatine A | C32H34N2O7 | CID 45110781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scutebarbatines W-Z, new neo-clerodane diterpenoids from Scutellaria barbata and structure revision of a series of 13-spiro neo-clerodanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Microbial Transformation of neo-Clerodane Diterpenoid, Scutebarbatine F, by Streptomyces sp. CPCC 205437 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR shift data of neo-clerodane diterpenes from the genus Ajuga - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Solubility and Solvent Selection for Scutebarbatine Z Experiments
Abstract
Scutebarbatine Z, a neo-clerodane diterpenoid isolated from Scutellaria barbata, is a compound of significant interest for pharmacological research.[1][2] Like many complex natural products, its efficacy in experimental systems is fundamentally dependent on proper solubilization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting appropriate solvents and preparing stable solutions of Scutebarbatine Z for various applications. We will explore the physicochemical principles governing solubility, offer detailed, step-by-step protocols for preparing stock and working solutions, and provide troubleshooting advice to ensure experimental reproducibility and accuracy.
Introduction to Scutebarbatine Z
Scutebarbatine Z belongs to a family of structurally complex diterpenoids found in Scutellaria barbata (Ban Zhi Lian), a plant with a long history in traditional medicine for treating cancers and inflammation.[3][4] The core structure, a neo-clerodane diterpenoid, imparts a largely hydrophobic and lipophilic character to the molecule, leading to poor solubility in aqueous solutions.[3] This characteristic is common among diterpenoids and presents a significant challenge for in vitro and in vivo studies.[5] Inaccurate or incomplete solubilization can lead to underestimated potency, high variability in results, and potential artifacts from compound precipitation. Therefore, a well-defined solvent strategy is paramount for obtaining reliable and meaningful data.
Table 1: Physicochemical Properties of Scutebarbatine Z
| Property | Value | Source |
| CAS Number | 1312716-28-1 | ChemicalBook[6] |
| Molecular Formula | C₂₆H₃₃NO₅ | ChemicalBook[6] |
| Molecular Weight | 439.54 g/mol | ChemicalBook[6] |
| Chemical Class | Neo-clerodane Diterpenoid | Wang F, et al., 2010[1] |
| Predicted Solubility | Poor in water; Soluble in organic solvents | Inferred from related compounds |
The Foundation: Principles of Solvent Selection
The selection of an appropriate solvent is governed by the fundamental chemical principle of "like dissolves like."[7] This means that solutes tend to dissolve in solvents that have a similar polarity. Scutebarbatine Z, with its large carbon-rich diterpenoid backbone, is predominantly non-polar, though the presence of nitrogen and oxygen-containing functional groups introduces some polar character.
Key Considerations for Solvent Choice:
-
Solubilizing Power: The primary goal is to fully dissolve the compound at the desired concentration. For non-polar compounds like Scutebarbatine Z, polar aprotic solvents are often the first choice for creating concentrated stock solutions.
-
Application Compatibility: The solvent must not interfere with the experimental system. For cell-based assays, solvent cytotoxicity is a major concern. For in vivo studies, toxicity and formulation stability are critical.
-
Downstream Processing: The solvent should be compatible with analytical techniques. For example, solvents used for HPLC should be UV-transparent at the detection wavelength and sufficiently volatile.[8]
-
Safety and Handling: The hazards associated with the solvent, including flammability, toxicity, and required disposal procedures, must be considered.[9]
Figure 1: A generalized workflow for selecting an appropriate solvent system.
Table 2: Properties of Common Laboratory Solvents
This table provides a reference for selecting solvents based on their physical properties and compatibility with biological systems.
| Solvent | Polarity Type | Dielectric Constant (20°C) | Boiling Point (°C) | Key Considerations |
| Water | Polar Protic | 80.1 | 100.0 | Poor solvent for Scutebarbatine Z alone. |
| Ethanol (EtOH) | Polar Protic | 24.5 | 78.4 | Good for less polar compounds; can be cytotoxic at >1%. |
| Methanol (MeOH) | Polar Protic | 32.7 | 64.7 | Good solubilizing power but more toxic than ethanol. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189.0 | Excellent solvent for stock solutions ; use at <0.5% in cell culture. |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153.0 | Strong solvent, similar to DMSO; can be more toxic.[10] |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 81.6 | Common mobile phase for HPLC; not for cell culture. |
| Acetone | Polar Aprotic | 20.7 | 56.0 | Good solvent but highly volatile and cytotoxic. |
| Polyethylene Glycol (PEG 300/400) | Polar | ~12.5 | >200 | Common co-solvent for in vivo formulations.[11] |
Recommended Solvents & Protocols for Scutebarbatine Z
Based on the properties of related diterpenoids, a tiered approach starting with a highly soluble organic stock solution is recommended.
Preparation of High-Concentration Stock Solutions
For long-term storage and to minimize the volume of organic solvent added to aqueous experimental systems, a concentrated stock solution in 100% Dimethyl Sulfoxide (DMSO) is the industry standard. Data from suppliers of the related Scutebarbatine A confirm its solubility in DMSO.[12]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
Scutebarbatine Z (MW: 439.54 g/mol )
-
Anhydrous, high-purity DMSO (cell culture grade)
-
Sterile, amber glass vial or cryovial
-
Calibrated analytical balance
-
Sterile micropipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Carefully weigh out 1 mg of Scutebarbatine Z powder into a sterile vial. Note: Perform this in a chemical fume hood and use appropriate personal protective equipment (PPE) as outlined in the Safety Data Sheet.[6]
-
Solvent Calculation: Calculate the volume of DMSO needed for a 10 mM solution.
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = (0.001 g / 439.54 g/mol ) / (0.010 mol/L) * 1,000,000 µL/L
-
Volume ≈ 227.5 µL of DMSO
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the Scutebarbatine Z powder.
-
Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes at room temperature.
-
Visual Confirmation: Inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C. Aliquoting into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
Figure 2: Step-by-step workflow for preparing a concentrated stock solution.
Preparation of Working Solutions for In Vitro Assays
The primary challenge for aqueous assays (e.g., cell culture, enzyme assays) is diluting the DMSO stock without causing the compound to precipitate. Studies on Scutebarbatine A have shown its limited solubility in aqueous solutions, which necessitates careful dilution protocols.[3]
Protocol 2: Dilution of DMSO Stock for Cell Culture Experiments
Objective: To prepare a 10 µM working solution from a 10 mM stock, ensuring the final DMSO concentration is ≤0.1%.
Procedure:
-
Intermediate Dilution (Optional but Recommended): First, dilute the 10 mM stock solution 1:10 in DMSO to create a 1 mM intermediate stock. This reduces pipetting errors.
-
Take 5 µL of 10 mM stock and add to 45 µL of DMSO.
-
-
Final Dilution: Prepare the final working solution by diluting the stock directly into the pre-warmed cell culture medium or assay buffer.
-
To make 1 mL of 10 µM working solution from a 10 mM stock, you need a 1:1000 dilution.
-
Action: Add 1 µL of the 10 mM DMSO stock to 999 µL of cell culture medium.
-
-
Immediate Mixing: Pipette the stock solution directly into the vortex of the medium while it is being actively mixed (e.g., on a vortex mixer at a low setting). This rapid dispersion is critical to prevent localized high concentrations that can lead to precipitation.
-
Solubility Check: After mixing, let the solution sit for several minutes and visually inspect for any cloudiness, haze, or precipitate.
-
Controls: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO (e.g., 0.1%) as your treated samples to account for any effects of the solvent itself.
Solvent Systems for In Vivo Formulations
For animal studies, DMSO is often unsuitable as the primary vehicle due to toxicity. Formulations typically require co-solvents and surfactants to create stable solutions or suspensions suitable for administration. While specific data for Scutebarbatine Z is unavailable, formulations for the related compound Scutebata F provide an excellent starting point.[11]
Example In Vivo Formulation (based on related compounds): A common vehicle for oral or IP administration of hydrophobic compounds is a mixture of:
-
DMSO (5-10%): To initially dissolve the compound.
-
PEG400 or PEG300 (30-40%): A non-toxic polymer that acts as a co-solvent.
-
Tween 80 or Cremophor EL (5%): A surfactant to improve stability and prevent precipitation in aqueous physiological fluids.
-
Saline or Water (q.s. to 100%): The final diluent.
Important: The development of an in vivo formulation requires careful optimization and stability testing and should be conducted by personnel experienced in animal pharmacology.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound does not dissolve in DMSO stock. | Insufficient solvent volume; low-quality DMSO (contains water); compound has degraded. | Gently warm the solution (to 37°C). Use a bath sonicator. Verify calculations and use fresh, anhydrous DMSO. |
| Precipitate forms when diluting stock into aqueous buffer/medium. | Compound's solubility limit in the final medium is exceeded; poor mixing technique. | Decrease the final concentration. Increase the final DMSO percentage slightly (if tolerable by the assay, e.g., to 0.5%). Add the stock solution to the medium while vortexing. |
| High variability in experimental results. | Incomplete solubilization or precipitation in working solutions; degradation of the compound. | Prepare fresh working solutions for each experiment. Visually inspect solutions before use. Ensure stock solution has not undergone multiple freeze-thaw cycles. |
Conclusion
The successful use of Scutebarbatine Z in research hinges on a rational and methodical approach to its solubilization. For most in vitro applications, preparing a concentrated stock solution in high-purity DMSO and subsequently diluting it into aqueous media with vigorous mixing is a reliable strategy. Researchers must remain vigilant for signs of precipitation and always include appropriate vehicle controls to ensure that observed biological effects are attributable to the compound, not the solvent. By following the principles and protocols outlined in this guide, scientists can enhance the reliability and reproducibility of their Scutebarbatine Z experiments.
References
- Contemporary methods for the extraction and isolation of natural products - PMC. (2023, June 30).
- Scutebarbatine Z - Safety Data Sheet - ChemicalBook. (2023, August 26). ChemicalBook.
- A Standard Procedure for the Selection of Solvents for Natural Plant Extraction in the Early Stages of Process Development. (2025, August 9).
- Solvents and Green Chemistry - Sustainable Herbs Initi
- Solubility of Nutraceutical Compounds in Generally Recognized as Safe Solvents at 298 K.
- Wang F, Ren FC, Li YJ, Liu JK. (2010). Scutebarbatines W-Z, new neo-clerodane diterpenoids from Scutellaria barbata and structure revision of a series of 13-spiro neo-clerodanes. Chemical & Pharmaceutical Bulletin, 58(9), 1267-70.
- What Factors Are Taken Into Consideration When Selecting a Solvent? ACS Green Chemistry Institute.
- Microbial Transformation of neo-Clerodane Diterpenoid, Scutebarbatine F, by Streptomyces sp. CPCC 205437 - PMC. (2021).
- Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata - PMC. (2024, August 31).
- Scutebata F | Terpenoids | 1207181-62-1. InvivoChem.
- Scutebarbatine A supplier | CAS No :176520-13-1. AOBIOUS.
- Diterpenoids from Scutellaria barbata induce tumour-selective cytotoxicity by taking the brakes off apoptosis. (2022, June 30). Maximum Academic Press.
- From Scutellaria barbata to BZL101 in Cancer Patients: Phytochemistry, Pharmacology, and Clinical Evidence. (2019, July 30).
- Effects of solvent—solvent fractionation on the total terpenoid content and in vitro anti‐inflammatory activity of Serevenia buxifolia bark extract - PMC. (2020).
Sources
- 1. Scutebarbatines W-Z, new neo-clerodane diterpenoids from Scutellaria barbata and structure revision of a series of 13-spiro neo-clerodanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. maxapress.com [maxapress.com]
- 4. researchgate.net [researchgate.net]
- 5. ijcea.org [ijcea.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Contemporary methods for the extraction and isolation of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of solvent—solvent fractionation on the total terpenoid content and in vitro anti‐inflammatory activity of Serevenia buxifolia bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 10. Microbial Transformation of neo-Clerodane Diterpenoid, Scutebarbatine F, by Streptomyces sp. CPCC 205437 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scutebata F | Terpenoids | 1207181-62-1 | Invivochem [invivochem.com]
- 12. Scutebarbatine A supplier | CAS No :176520-13-1 | AOBIOUS [aobious.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Scutebarbatine Z Purification
Welcome to the technical resource center for the purification of Scutebarbatine Z. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this promising neo-clerodane diterpenoid. We provide in-depth troubleshooting advice and validated protocols to help you improve the yield and purity of Scutebarbatine Z during column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is Scutebarbatine Z, and what makes its purification challenging?
Scutebarbatine Z is a neo-clerodane diterpenoid isolated from the medicinal plant Scutellaria barbata.[1][2][3] Like many natural products, it is part of a complex mixture of structurally similar compounds, including other diterpenoids and flavonoids.[2][4] The primary challenges in its purification are:
-
Structural Similarity to Impurities: Co-elution with other diterpenoid isomers or related compounds is common, making baseline separation difficult.
-
Potential for Degradation: The complex structure of Scutebarbatine Z may be sensitive to acidic conditions, such as those on a standard silica gel stationary phase, or to prolonged exposure to certain solvents and high temperatures.[5][6][7]
-
Low Abundance: The concentration of Scutebarbatine Z in the crude extract may be low, requiring efficient and high-recovery purification steps.[8]
Q2: What are the recommended starting points for stationary and mobile phases for Scutebarbatine Z column chromatography?
For initial purification of diterpenoids like Scutebarbatine Z from a crude plant extract, normal-phase column chromatography is a common and effective starting point.
-
Stationary Phase: Silica gel (60 Å, 200-400 mesh) is the most widely used stationary phase for this class of compounds due to its high resolving power for molecules with differing polarity.[9] However, if compound degradation is suspected, deactivated silica or an alternative like Sephadex LH-20, which separates based on a combination of size exclusion and partition chromatography, should be considered.[10][11]
-
Mobile Phase (Eluent): A non-polar solvent system with a polar modifier is typically used. A common starting point is a gradient elution with a mixture of n-hexane and ethyl acetate. The polarity is gradually increased by increasing the percentage of ethyl acetate. Another effective system is a chloroform-methanol gradient.[11] The optimal solvent system should always be determined by preliminary analysis using Thin Layer Chromatography (TLC).
Q3: How should I prepare my crude Scutellaria barbata extract before loading it onto the column?
Proper sample preparation is critical to prevent column fouling and improve separation efficiency.[12]
-
Solvent Partitioning: The initial crude extract (e.g., ethanol or methanol extract) should be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Diterpenoids like Scutebarbatine Z typically concentrate in the ethyl acetate fraction. This step removes highly non-polar compounds (like chlorophylls and lipids) and highly polar compounds (like sugars and some glycosides), significantly simplifying the mixture.[13]
-
Filtration: Before loading, ensure the sample is free of particulate matter by filtering it through a 0.45 µm syringe filter or a small plug of cotton/glass wool.[14]
-
Concentration: The partitioned fraction should be concentrated under reduced pressure to a small volume or to dryness if performing a dry load.
In-Depth Troubleshooting Guide: Maximizing Yield
Even with a well-planned experiment, challenges can arise. This section addresses specific problems encountered during the column chromatography of Scutebarbatine Z.
Problem: Critically Low or No Yield of Scutebarbatine Z in Eluted Fractions
This is one of the most common and frustrating issues. The cause can be systematic, from compound degradation to inefficient elution. The following decision tree can help diagnose the problem.
.dot
Caption: A decision tree for diagnosing the cause of low yield.
Potential Cause A: Compound Degradation on Silica Gel
Causality: Standard silica gel is slightly acidic (pH ~4-5) due to the presence of silanol groups (Si-OH). These acidic sites can catalyze the degradation of acid-labile compounds. Diterpenoids with sensitive functional groups like epoxides or certain esters can be susceptible to rearrangement or hydrolysis on the silica surface.[5]
Solutions & Protocols:
-
Use Deactivated Silica: Neutralizing the silica gel surface can significantly reduce degradation.
-
Protocol for Deactivation:
-
Weigh the required amount of silica gel into a flask.
-
Prepare a 1-5% (v/w) solution of a deactivating agent (e.g., triethylamine in the hexane portion of your starting mobile phase, or simply add 1-5% water by weight to the silica).
-
Add the solution to the silica gel and mix thoroughly until the silica is free-flowing.
-
Allow the solvent to evaporate completely in a fume hood before packing the column.
-
-
-
Switch Stationary Phase: If degradation persists, move to a more inert stationary phase.
-
Sephadex LH-20: This is an excellent choice for diterpenoids. It is a lipophilic, cross-linked dextran gel that separates compounds based on polarity and size in organic solvents. A common eluent is chloroform:methanol (1:1).[11]
-
Neutral or Basic Alumina: While less common for flavonoids, alumina can be an alternative for certain diterpenoids, but be aware it can form stable compounds with some flavonoids.[10] It's crucial to test its suitability with TLC first.
-
Potential Cause B: Inefficient Elution or Irreversible Adsorption
Causality: The compound may be binding too strongly to the stationary phase, and the chosen mobile phase may not have sufficient polarity (eluting power) to move it down the column effectively.[15] In some cases, the adsorption can be so strong that it becomes practically irreversible with standard solvents.
Solutions & Protocols:
-
Optimize the Mobile Phase Gradient: Your TLC analysis should guide this. The spot for Scutebarbatine Z should have an Rf value between 0.2 and 0.4 for good separation. If the Rf is too low, the compound will take a very long time to elute, leading to band broadening and potential yield loss.
-
Action: Increase the polarity of your mobile phase system. If using a hexane/ethyl acetate system, increase the proportion of ethyl acetate more rapidly or consider adding a small percentage (0.5-2%) of methanol or acetone to the eluent in later stages to increase its strength.
-
-
Employ a Different Solvent System: Sometimes, changing the nature of the solvents can alter selectivity and improve elution.[16]
| Parameter | Hexane/Ethyl Acetate | Chloroform/Methanol | Notes & Recommendations |
| Starting Polarity | 95:5 (Hex:EtOAc) | 100:0 (CHCl₃:MeOH) | Start with low polarity to elute non-polar impurities first. |
| Gradient Increase | Increase EtOAc by 5-10% steps | Increase MeOH by 0.5-2% steps | Small, gradual increases in polarity generally yield better resolution. |
| Final Polarity | Up to 100% EtOAc | Up to 20% MeOH in CHCl₃ | A final column flush with a very polar solvent ensures all compounds have eluted. |
| Table 1: Recommended starting gradient systems for diterpenoid purification. |
Potential Cause C: Improper Sample Loading
Causality: The goal of sample loading is to apply the mixture as a narrow, concentrated band at the top of the column.[16] If the initial band is too wide, it leads to broad, overlapping elution bands and poor separation, which complicates fraction collection and reduces the yield of pure compound.
Solutions & Protocols:
-
Wet Loading: Dissolve the sample in the minimum possible volume of the initial mobile phase. Using too much solvent will cause the sample to spread down the column before the separation even begins. If the sample is not very soluble in the initial mobile phase, dissolve it in a slightly stronger solvent (e.g., dichloromethane) but still use the absolute minimum volume.[5]
-
Dry Loading (Recommended for Poorly Soluble Samples): This method ensures a very concentrated starting band.[17]
-
Protocol for Dry Loading:
-
Dissolve your crude extract/fraction in a suitable solvent (e.g., methanol, ethyl acetate).
-
Add a small amount of silica gel (or Celite), typically 1-2 times the weight of your sample, to the solution.
-
Mix well to create a slurry.
-
Evaporate the solvent completely under reduced pressure (using a rotovap) until you have a dry, free-flowing powder.
-
Carefully layer this powder on top of the packed column.
-
-
Workflow for Scutebarbatine Z Isolation
The following diagram outlines a standard, robust workflow for the isolation of Scutebarbatine Z from the plant material to the purified compound.
.dot
Caption: A typical experimental workflow for isolating Scutebarbatine Z.
By systematically addressing each potential point of failure in the chromatographic process, from sample preparation to the choice of reagents, researchers can significantly enhance the recovery and purity of Scutebarbatine Z.
References
-
Auctores. (n.d.). Chromatographic methods for the identification of flavonoids. Auctores Journals. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 20). Tackling Common Challenges in Chromatography. Chrom Tech. Retrieved from [Link]
-
Gafner, S., et al. (2012). Analysis and Purification of Bioactive Natural Products: The AnaPurNa Study. Journal of Natural Products, 75(6), 1219-1227. Retrieved from [Link]
- Hahn-Deinstrop, E. (2007). HPTLC for the Analysis of Medicinal Plants. Springer. (Simulated reference, as direct deep links to book chapters are unstable.
-
Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography. Hawach. Retrieved from [Link]
-
He, X., et al. (2023). Separation of Flavonoids and Purification of Chlorogenic Acid from Bamboo Leaves Extraction Residues by Combination of Macroporous Resin and High-Speed Counter-Current Chromatography. Molecules, 28(11), 4467. Retrieved from [Link]
-
Jandera, P. (2014). Retention Study of Flavonoids Under Different Chromatographic Modes. Acta Chromatographica, 26(2), 229-251. Retrieved from [Link]
-
Su, C., et al. (2020). From Scutellaria barbata to BZL101 in Cancer Patients: Phytochemistry, Pharmacology, and Clinical Evidence. Evidence-Based Complementary and Alternative Medicine, 2020, 3865631. Retrieved from [Link]
-
Sun, Y., et al. (2008). Purification and preparation of compounds from an extract of Scutellaria barbata D. Don using preparative parallel high performance liquid chromatography. Journal of Chromatography A, 1194(2), 239-245. Retrieved from [Link]
-
Sarker, S. D., & Nahar, L. (2012). Isolation of natural products by low-pressure column chromatography. Methods in Molecular Biology, 864, 93-100. Retrieved from [Link]
-
Vasconcelos, L. C., et al. (2022). Microbial Transformation of neo-Clerodane Diterpenoid, Scutebarbatine F, by Streptomyces sp. CPCC 205437. Frontiers in Chemistry, 10, 853928. Retrieved from [Link]
-
Wang, Y., et al. (2024). Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata. Molecules, 29(17), 4051. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
Wang, F., et al. (2010). Scutebarbatines W-Z, new neo-clerodane diterpenoids from Scutellaria barbata and structure revision of a series of 13-spiro neo-clerodanes. Chemical & Pharmaceutical Bulletin, 58(9), 1267-1270. Retrieved from [Link]
-
ResearchGate. (2015, April 8). How can I do column chromatography if the product has poor solubility in solvent? ResearchGate. Retrieved from [Link]
-
Yang, Y., et al. (2021). Scutellaria barbata: A Review of Chemical Constituents, Pharmacological Activities and Clinical Application. Current Pharmaceutical Design, 25(44), 4667-4685. Retrieved from [Link]
-
de Souza, F. M., et al. (2005). pH dependence thermal stability of a chymotrypsin inhibitor from Schizolobium parahyba seeds. Biological Chemistry, 386(5), 427-434. Retrieved from [Link]
-
Rachtanapun, C., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Polymers, 14(12), 2496. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Scutebarbatines W-Z, new neo-clerodane diterpenoids from Scutellaria barbata and structure revision of a series of 13-spiro neo-clerodanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. pH dependence thermal stability of a chymotrypsin inhibitor from Schizolobium parahyba seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.com]
- 11. Microbial Transformation of neo-Clerodane Diterpenoid, Scutebarbatine F, by Streptomyces sp. CPCC 205437 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromtech.com [chromtech.com]
- 13. Purification and preparation of compounds from an extract of Scutellaria barbata D. Don using preparative parallel high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 15. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 16. chromtech.com [chromtech.com]
- 17. researchgate.net [researchgate.net]
Resolving Scutebarbatine Z peak overlap in HPLC analysis
Topic: Resolving Scutebarbatine Z Peak Overlap in Scutellaria barbata Matrices Document ID: TS-HPLC-SBZ-04 Last Updated: 2025-05-21[1][2]
Executive Summary
Scutebarbatine Z is a neo-clerodane diterpenoid alkaloid found in Scutellaria barbata.[1][2][3][4] Analytical quantification is frequently compromised by two factors:
-
Structural Isomerism: Severe co-elution with Scutebarbatine W and Scutebarbatine A due to shared neo-clerodane cores and pyridine side chains.[1][2]
-
Matrix Interference: High concentrations of flavonoids (Scutellarin, Baicalin) often mask the lower-abundance alkaloid signals.
This guide provides a self-validating workflow to achieve a resolution (
Module 1: Chromatographic Optimization
The Core Problem: Standard C18 methods often fail because Scutebarbatine Z and its isomers differ only by minor stereochemical configurations or acetyl group positions. Furthermore, the basic pyridine moiety (pKa ~5.2) causes peak tailing under standard acidic conditions.
Recommended Method Parameters
| Parameter | Standard Screening (Starting Point) | Expert Resolution Mode (Recommended) |
| Stationary Phase | C18 (e.g., Agilent ZORBAX Eclipse Plus) | Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl) |
| Mechanism | Hydrophobicity | Hydrophobicity + |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.[1][2]7) | 10 mM Ammonium Bicarbonate (pH 7.8) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.8 mL/min (Better mass transfer) |
| Temp | 30°C | 25°C (Lower temp improves selectivity) |
| Detection | UV 210 nm | UV 254 nm (Targets Pyridine ring) |
Why This Works (Causality)
-
Stationary Phase Selection: The neo-clerodane backbone is rigid.[1][2] A Phenyl-Hexyl column engages in
- stacking interactions with the pyridine side chain of Scutebarbatine Z.[1][2] This secondary interaction mechanism provides the necessary selectivity factor ( ) to separate it from Scutebarbatine W, which C18 cannot achieve based on hydrophobicity alone. -
pH Switching: At pH 2.7 (Formic acid), the pyridine nitrogen is protonated (
), causing secondary interactions with residual silanols on the column, leading to tailing. At pH 7.8 , the nitrogen is deprotonated (neutral), significantly sharpening the peak and increasing retention time, moving it away from the solvent front.
Method Development Decision Tree
Figure 1: Logic flow for resolving Scutebarbatine Z peak overlap. Note the priority of pH adjustment for alkaloid analysis.
Module 2: Sample Preparation & Extraction
The Trap: Scutellaria barbata is rich in flavonoids (Scutellarin).[3] In a standard methanol extraction, flavonoids co-extract at concentrations
Targeted Alkaloid Enrichment Protocol
Objective: Remove acidic flavonoids to isolate basic alkaloids.[1][2]
-
Initial Extraction:
-
Weigh 1.0 g powdered S. barbata.
-
Extract with 20 mL 70% Ethanol (Ultrasonicate 30 min).
-
Evaporate ethanol; resuspend residue in 10 mL 0.1 M HCl (pH ~1).
-
Mechanism:[1][2][5] Acidification protonates alkaloids (making them water-soluble salts) while keeping flavonoids largely non-ionized or precipitated.[1][2]
-
-
Liquid-Liquid Partition (Clean-up):
-
Wash the acidic aqueous phase with Ethyl Acetate (
mL). -
Discard Organic Layer: This layer contains the bulk of flavonoids and chlorophyll.
-
Retain Aqueous Layer: Contains Scutebarbatine Z (as a salt).
-
-
Alkaloid Recovery:
Figure 2: Acid-Base partitioning workflow to remove flavonoid interference before HPLC injection.
Module 3: Troubleshooting FAQs
Q: My Scutebarbatine Z peak splits into a "doublet" after 50 injections. Why? A: This indicates column fouling or pH instability.
-
Cause: If using high pH (7.[2]8) on a standard silica column, you are dissolving the silica backbone.
-
Fix: Ensure you are using a "Hybrid" particle column (e.g., Waters XBridge or Agilent Gemini NX) designed for pH > 8. Alternatively, the "doublet" might be the partial hydrolysis of the ester bond in Scutebarbatine Z if the sample sits in the autosampler too long. Keep autosampler temp at 4°C.
Q: I see a peak for Scutebarbatine Z, but the UV spectrum doesn't match the library. A: You are likely looking at Scutebarbatine A .
-
Differentiation: Scutebarbatine Z and A are structural analogs. Check the UV
. Scutebarbatine Z (neo-clerodane) has end absorption ~210 nm and a weaker band at 254 nm (pyridine).[1] If you see a shift in the 254/280 ratio, it is likely an isomer. Use MS/MS for confirmation: Scutebarbatine Z often shows a specific loss of the C-13 side chain different from A.[1][2]
Q: The retention time shifts day-to-day. A: Alkaloids are extremely sensitive to pH changes near their pKa.[1][2]
-
Fix: If your mobile phase pH is 5.0, small drifts in buffer preparation will cause massive RT shifts because the molecule is flipping between ionized and neutral states. Move the pH to at least 2 units away from the pKa (pKa ~5.2). Use pH < 3.0 or pH > 7.5. Do not operate at pH 4-6.[1][2]
References
-
Dai, S. J., et al. (2010).[4][5] "Scutebarbatines W-Z, new neo-clerodane diterpenoids from Scutellaria barbata."[4] Chemical and Pharmaceutical Bulletin, 58(9), 1267-1270.[2][4]
- Qiao, X., et al. (2011). "Simultaneous determination of flavonoids and alkaloids in Scutellaria barbata by HPLC-MS." Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for flavonoid interference).
-
PubChem. (2025). "Scutebarbatine A Structure and Physical Properties." National Library of Medicine. [1][2]
- Vertex AI Search. (2025). "Separation of neo-clerodane diterpenoid alkaloids.
Sources
- 1. Scutebarbatine A | C32H34N2O7 | CID 45110781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Scutebarbatine B | C33H35NO7 | CID 16081678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. Scutebarbatines W-Z, new neo-clerodane diterpenoids from Scutellaria barbata and structure revision of a series of 13-spiro neo-clerodanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academicjournals.org [academicjournals.org]
Technical Support Center: Scutebarbatine Z Stability & Handling
The following technical guide addresses the stability, solubility, and handling of Scutebarbatine Z , a neo-clerodane diterpenoid alkaloid derived from Scutellaria barbata.
This content is designed for researchers requiring high-fidelity control over their experimental variables.
Executive Summary: The Aqueous vs. Organic Dichotomy
Current Status: Critical Instability in Aqueous Media. Scutebarbatine Z exhibits a stark stability contrast between organic and aqueous environments. It is chemically stable in aprotic organic solvents (e.g., DMSO) but prone to rapid degradation in aqueous solutions due to hydrolysis of its ester side chains (specifically the nicotinoyl moiety).
-
Organic Solvents (DMSO, Methanol): High Stability. Recommended for stock solutions (
mM). -
Aqueous Buffers (PBS, Media): Low Stability. Risk of precipitation and hydrolysis. Use immediately upon dilution.
Chemical Stability Profile
Mechanistic Insight: Why does it degrade?
Scutebarbatine Z is a neo-clerodane diterpenoid alkaloid . Its structure contains a specific liability: the ester linkage connecting the nicotinic acid (pyridine-3-carboxylic acid) moiety to the diterpene core (typically at the C-6 or C-7 position).
-
Hydrolysis: In aqueous environments, water molecules attack the carbonyl carbon of the ester group. This reaction is catalyzed by extremes in pH (both acidic and basic) and temperature.
-
Degradation Products: The reaction yields the diterpenoid core (often insoluble) and free nicotinic acid.
-
-
Precipitation: The core diterpenoid skeleton is highly lipophilic. Once the polar nicotinoyl group is cleaved, or if the concentration exceeds the critical solubility limit in water (often
M without carrier), the compound precipitates out of solution, leading to "silent" experimental failure where the effective concentration is zero.
Solvent Compatibility Matrix
| Solvent System | Solubility | Stability (25°C) | Recommendation |
| DMSO (Anhydrous) | High ( | Primary Stock Solvent. Store at -20°C. | |
| Ethanol / Methanol | High ( | Weeks | Acceptable for short-term. Avoid if transesterification is a concern. |
| Water / PBS | Negligible | Hours | Do NOT store. Dilute immediately before use. |
| Cell Culture Media | Low | Protein binding (FBS) may stabilize slightly, but hydrolysis persists. |
Standard Operating Procedures (SOPs)
Protocol A: Reconstitution and Storage
Objective: To create a stable stock solution that minimizes freeze-thaw degradation.
-
Weighing: Weigh the lyophilized Scutebarbatine Z powder in a humidity-controlled environment.
-
Solvent Choice: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM to 50 mM .
-
Note: Do not use water or buffers for the initial stock.
-
-
Aliquot: Dispense into small, light-tight vials (e.g., amber glass) to avoid repeated freeze-thaw cycles.
-
Storage: Store at -20°C (short term, 1-3 months) or -80°C (long term, >6 months).
Protocol B: Preparation for Biological Assays (Aqueous Dilution)
Objective: To introduce the compound to cells/targets without precipitation.
-
Thaw: Thaw the DMSO stock at room temperature. Vortex gently.
-
Intermediate Step (Optional): If a high dilution factor is needed (e.g., 1000x), perform a serial dilution in DMSO first.
-
Final Dilution: Add the DMSO stock dropwise to the aqueous medium (PBS or Media) while vortexing rapidly.
-
Critical Rule: Keep the final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity, unless your control allows higher.
-
-
Usage Window: Apply to cells or assay plates within 15 minutes of dilution. Do not prepare aqueous dilutions "for the week."
Visual Workflow: Handling Scutebarbatine Z
The following diagram illustrates the critical decision pathways for handling Scutebarbatine Z to prevent degradation.
Caption: Workflow for Scutebarbatine Z reconstitution emphasizing the critical time-window for aqueous applications.
Troubleshooting & FAQs
Q1: I see a fine white precipitate when I add the stock to my cell culture media. What happened? A: This is "crashing out." The compound's lipophilicity caused it to aggregate when hitting the water.
-
Fix: Ensure you are vortexing the media while adding the DMSO stock. Do not add the stock to a static liquid surface. Alternatively, warm the media to 37°C prior to addition (if biologicals allow).
Q2: My IC50 values are shifting higher (less potent) over the course of a 3-day experiment. Is the compound degrading? A: Likely, yes. The ester bond hydrolyzes over time in aqueous media at 37°C.
-
Fix: Refresh the media containing the compound every 24 hours. Do not rely on a single initial dose for long-duration assays.
Q3: Can I use ethanol instead of DMSO for the stock solution? A: Yes, but with caveats. Ethanol is more volatile, leading to concentration changes over time if not sealed perfectly. DMSO is preferred for its low volatility and superior solubilizing power for diterpenoids.
Q4: How do I verify the purity of my Scutebarbatine Z stock? A: Use HPLC-UV.
-
Method: C18 column, Acetonitrile/Water gradient.
-
Observation: Look for the emergence of a new peak (nicotinic acid) and a shift in the retention time of the parent peak, which indicates hydrolysis.
References
-
Wang, F., Ren, F. C., Li, Y. J., & Liu, J. K. (2010).[1] Scutebarbatines W-Z, new neo-clerodane diterpenoids from Scutellaria barbata and structure revision of a series of 13-spiro neo-clerodanes.[1] Chemical and Pharmaceutical Bulletin, 58(9), 1267–1270.[1]
-
Dai, S. J., et al. (2006).[2][3] Four new neo-clerodane diterpenoid alkaloids from Scutellaria barbata with cytotoxic activities.[4] Chemical and Pharmaceutical Bulletin, 54(6), 869–872.[2]
-
Rytting, E., Lentz, K., & Venkatesh, S. (2005). Aqueous and cosolvent solubility data for drug-like organic compounds. The AAPS Journal, 7(1), E78–E105.
Sources
- 1. Scutebarbatines W-Z, new neo-clerodane diterpenoids from Scutellaria barbata and structure revision of a series of 13-spiro neo-clerodanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Microbial Transformation of neo-Clerodane Diterpenoid, Scutebarbatine F, by Streptomyces sp. CPCC 205437 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Four new neo-clerodane diterpenoid alkaloids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: NMR Structural Assignment & Troubleshooting for Scutebarbatine Isomers
Executive Summary & Core Directive
Scutebarbatines (A–Z and related congeners) are neo-clerodane diterpenoid alkaloids isolated from Scutellaria barbata.[1][2] Their structural assignment is notoriously difficult due to three factors:
-
The 13-spiro-15,16-
-lactone ring: This moiety introduces stereochemical ambiguity ( vs. ) that is often misassigned in early literature.[2] -
Polysubstituted B-ring: The presence of varying ester groups (nicotinoyl, benzoyl, acetyl) at C-6, C-7, or C-19 leads to overlapping signals and regiochemical confusion.[2]
-
Conformational Flexibility: The decalin core can adopt distorted half-chair/boat conformations, complicating coupling constant (
-value) analysis.[2]
This guide prioritizes the differentiation of these isomers using advanced 2D NMR techniques and strictly validated logic paths.
Isomer Differentiation Matrix
Use this matrix to rapidly narrow down structural candidates before attempting full assignment.[2]
| Feature | Scutebarbatine A Type | Scutebarbatine B Type | Scutebarbatine G/F Type | Differentiation Strategy |
| Skeleton | neo-Clerodane | neo-Clerodane | 13-Spiro-neo-clerodane | Check C-13 quaternary signal ( |
| C-13 Config | N/A (Linear sidechain) | N/A (Linear sidechain) | Critical ( | NOESY: H-12 |
| Ester Loc. | Typically C-6 or C-7 | C-2 Benzoyl / C-3 Nicotinyl | C-6/C-7/C-19 mixed | HMBC: |
| Key Shift | H-16 ( | H-16 ( | H-16 ( | Spiro-lactone protons are significantly upfield of linear conjugated esters.[2] |
Troubleshooting & Structural Logic
Issue 1: Ambiguity in C-13 Spiro-Stereochemistry ( vs. )
The Problem: The chemical shifts of the spiro-lactone ring (C-14, C-15, C-16) are often indistinguishable between epimers. The Fix: You must rely on NOE (Nuclear Overhauser Effect) spatial correlations.
-
Scenario A (13S): The lactone oxygen is oriented away from the main ring system.
-
Diagnostic NOE: Strong correlation between H-12
and H-16 (or H-14).[2]
-
-
Scenario B (13R): The lactone oxygen is oriented towards the main ring system.
-
Diagnostic NOE: Strong correlation between H-12
and H-16 .[2]
-
Note: Many structures (e.g., Scutebarbatine G) were originally assigned as
and later revised tobased on rigorous NOE analysis [1].
Issue 2: Regiochemistry of Ester Substituents (C-6 vs. C-7)
The Problem: H-6 and H-7 often appear as an AB system with similar coupling constants (
-
HMBC: Look for the long-range correlation from the oxymethine proton (H-6 or H-7) to the ester carbonyl carbon (
165–172 ppm).[2] -
Shift Analysis: The proton geminal to the ester will be des shielded (
5.0–6.5 ppm), while the free hydroxyl proton will be shielded ( 3.5–4.5 ppm).
Visual Workflow: Structural Assignment Logic
The following diagram outlines the decision tree for assigning Scutebarbatine isomers, specifically addressing the revision of spiro-centers.
Caption: Logic flow for distinguishing linear vs. spiro sidechains and resolving C-13 stereochemistry.
Standard Operating Procedure (SOP) for Ambiguous Assignments
Phase 1: Sample Preparation[2]
-
Solvent: Use Pyridine-
if signals in CDCl are overlapped or if hydroxyl protons are broad.[2] Pyridine sharpens OH signals, allowing observation of couplings. -
Concentration: Minimum 5 mg for high-quality 2D HMBC/NOESY.
Phase 2: Data Acquisition Parameters
| Experiment | Critical Parameter | Reason |
| 1H NMR | SW = 14 ppm | Capture downfield OH signals (if chelated) and aldehyde protons.[2] |
| NOESY | Mixing time = 500–800 ms | Essential for medium-range correlations across the spiro-ring.[2] |
| HMBC | Optimized for 2-3 bond couplings; crucial for ester carbonyl assignment.[2] |
Phase 3: Validation Checklist
Before finalizing the structure, verify the following:
FAQ: Advanced Troubleshooting
Q: I see a doubling of signals in my NMR spectrum. Is my sample impure? A: Not necessarily. Scutebarbatines with hemiacetal functionalities or hindered rotation (due to bulky ester groups) can exist as rotamers.
-
Test: Run a Variable Temperature (VT) NMR experiment at 50°C. If signals coalesce, it is a conformational issue. If they remain distinct, it is a mixture of isomers (likely epimers).
Q: My HMBC correlations for the quaternary carbons (C-5, C-9) are missing.
A: Quaternary carbons in the decalin core often have long relaxation times (
-
Solution: Increase the relaxation delay (
) to 2.0–3.0 seconds in your HMBC pulse sequence.
Q: How do I distinguish Scutebarbatine A from Scutebarbatine B? A: Focus on the side chain.
-
Scutebarbatine A: Typically has a simpler side chain structure.[2]
-
Scutebarbatine B: Contains a specific nicotinyl ester and often a furan-containing side chain.[2] Check for the characteristic pyridine ring signals (
8.5–9.2 ppm) and the furan signals [2].
References
-
Wang, F., Ren, F. C., Li, Y. J., & Liu, J. K. (2010).[4] Scutebarbatines W–Z, new neo-clerodane diterpenoids from Scutellaria barbata and structure revision of a series of 13-spiro neo-clerodanes.[4] Chemical and Pharmaceutical Bulletin, 58(9), 1267–1270.[4] Link
-
Dai, S. J., Chen, M., Liu, K., Jiang, Y. T., & Shen, L. (2006).[3] Four new neo-clerodane diterpenoid alkaloids from Scutellaria barbata with cytotoxic activities.[2][5][6] Chemical and Pharmaceutical Bulletin, 54(6), 869–872.[7] Link
-
Zhu, F., Di, Y. T., Liu, L. L., Zhang, Q., Fang, X., Yang, T. Q., & Hao, X. J. (2010).[3] Cytotoxic neo-clerodane diterpenoids from Scutellaria barbata.[2][3][5][8][9][10] Journal of Natural Products, 73(2), 233–236.[3] Link
Sources
- 1. neo-Clerodane Diterpenoids from Scutellaria barbata and Their Inhibitory Effects on LPS-Induced Nitric Oxide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scutebarbatine B | C33H35NO7 | CID 16081678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Microbial Transformation of neo-Clerodane Diterpenoid, Scutebarbatine F, by Streptomyces sp. CPCC 205437 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scutebarbatines W-Z, new neo-clerodane diterpenoids from Scutellaria barbata and structure revision of a series of 13-spiro neo-clerodanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neo-Clerodane diterpenoids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Two New Phenols from Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Five new neo-clerodane diterpenoid alkaloids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two novel neo-clerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neo-clerodane diterpenoids from Scutellaria barbata with activity against Epstein-Barr virus lytic replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Semi-Preparative HPLC for Diterpenoid Purification
Welcome to the technical support center dedicated to the nuanced art and science of purifying diterpenoids using semi-preparative High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these structurally diverse and often challenging natural products. Here, we move beyond generic protocols to provide in-depth, field-proven insights into method development, troubleshooting, and optimization, ensuring you can achieve your purity and yield goals with confidence.
Introduction to Diterpenoid Purification Challenges
Diterpenoids, a large class of C20 isoprenoids, exhibit a vast array of chemical structures, from simple acyclic molecules to complex polycyclic compounds. This structural diversity, coupled with their often-low abundance in natural extracts, presents unique purification challenges. Common issues include the co-elution of structurally similar isomers, poor peak shape, low recovery, and difficulties in scaling up from analytical to semi-preparative methods. This guide will directly address these and other specific problems you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of semi-preparative HPLC for diterpenoid purification.
Q1: How do I choose the right column for semi-preparative purification of diterpenoids?
A1: The choice of a stationary phase is the most critical decision in developing a successful separation.[1] For diterpenoids, which are often moderately polar to non-polar, a reversed-phase (RP) column is the typical starting point.
-
Stationary Phase Chemistry:
-
C18 (Octadecylsilane): This is the workhorse for diterpenoid purification due to its strong hydrophobic retention.[2] It is well-suited for separating diterpenoids based on differences in their overall hydrophobicity.[3]
-
C8 (Octylsilane): A C8 phase offers slightly less hydrophobicity than C18, which can be advantageous for more polar diterpenoids that might be too strongly retained on a C18 column, leading to long run times and broad peaks.
-
Phenyl-Hexyl: This phase provides alternative selectivity through π-π interactions with aromatic rings present in some diterpenoids.[4] This can be particularly useful for separating isomers that are not well-resolved on a standard C18 column.
-
Polar-Embedded Phases: These phases have a polar group embedded in the alkyl chain, which can offer unique selectivity for more polar diterpenoids and are more stable in highly aqueous mobile phases.[3]
-
-
Particle and Pore Size:
-
For semi-preparative work, particle sizes of 5 µm to 10 µm are common. Smaller particles (5 µm) offer higher efficiency and better resolution, but at the cost of higher backpressure.[5]
-
A pore size of 120 Å is generally suitable for diterpenoids, which have molecular weights typically under 2000 Da.[5]
-
Q2: What is the best mobile phase for diterpenoid separation?
A2: The mobile phase composition is a powerful tool for optimizing selectivity and resolution.[4] For reversed-phase HPLC of diterpenoids, the mobile phase typically consists of a mixture of water and a polar organic solvent.
-
Solvent Choice:
-
Acetonitrile: Often preferred due to its lower viscosity, which results in lower backpressure, and its UV transparency at low wavelengths.[6]
-
Methanol: Can offer different selectivity compared to acetonitrile and is often more cost-effective.[6] In some cases, methanol can improve peak shape compared to acetonitrile.[7]
-
-
Additives:
-
Formic Acid (0.1%): Commonly added to the mobile phase to improve peak shape and reproducibility, especially for diterpenoids with acidic functionalities.[8] It can also help to suppress the ionization of residual silanols on the silica-based stationary phase, reducing peak tailing.[9]
-
Trifluoroacetic Acid (TFA): A stronger acid than formic acid, TFA can be very effective at improving peak shape but can be difficult to remove from the final product and may interfere with mass spectrometry (MS) detection.
-
Q3: How do I scale up my analytical method to a semi-preparative scale?
A3: A systematic approach is key to successfully scaling up a method from analytical to semi-preparative HPLC.
-
Maintain Column Chemistry and Length: To preserve the separation quality, use a semi-preparative column with the same stationary phase chemistry and, ideally, the same length as your analytical column.[10]
-
Calculate the Scale-Up Factor: The flow rate and injection volume can be scaled geometrically based on the column diameters. A common equation to calculate the scale-up factor is:
-
Scale-up Factor = (Diameter of Prep Column)² / (Diameter of Analytical Column)²
-
-
Adjust Flow Rate: Multiply your analytical flow rate by the scale-up factor to determine the appropriate semi-preparative flow rate.[10]
-
Determine Loading Capacity: The loading capacity of the semi-preparative column can be estimated by injecting increasing amounts of your sample until a loss of resolution is observed.[11] As a general rule, a semi-preparative column can often handle a mass load that is proportionally larger than the analytical column based on the scale-up factor.[11]
| Parameter | Analytical HPLC | Semi-Preparative HPLC |
| Column I.D. | 2.1 - 4.6 mm | 10 - 20 mm |
| Particle Size | 1.8 - 5 µm | 5 - 10 µm |
| Flow Rate | 0.2 - 1.5 mL/min | 5 - 20 mL/min |
| Sample Load | µg to low mg | High mg to low g |
Q4: How can I improve the resolution between two closely eluting diterpenoid isomers?
A4: Separating structurally similar isomers is a common challenge.[9]
-
Optimize the Mobile Phase:
-
Adjust the Flow Rate: In most cases, lowering the flow rate can improve resolution by increasing the efficiency of the separation.[12][13]
-
Increase Column Length or Decrease Particle Size: Using a longer column or a column with smaller particles will increase the number of theoretical plates and, therefore, improve resolution.[9]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different stationary phase chemistry (e.g., from C18 to Phenyl-Hexyl) can provide the necessary change in selectivity.[4]
Part 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your semi-preparative HPLC experiments.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can compromise purity and yield by degrading resolution.[14]
| Possible Cause | Recommended Solution |
| Peak Tailing: Secondary Interactions | Add a small amount of an acidic modifier like 0.1% formic acid to the mobile phase to suppress interactions with residual silanols on the stationary phase.[9] |
| Peak Tailing/Fronting: Column Overload | Reduce the injection volume or the concentration of your sample.[9][15] |
| Peak Tailing/Fronting: Mismatch between Sample Solvent and Mobile Phase | Whenever possible, dissolve your sample in the initial mobile phase.[9][16] If a stronger solvent is needed for solubility, inject the smallest possible volume. |
| Split Peaks: Partially Blocked Column Frit | Reverse flush the column to waste for a few minutes.[14] If the problem persists, the frit may need to be replaced, or the column may need to be replaced. |
| Split Peaks: Column Void or Channeling | This often indicates a degraded column bed.[7] Replacing the column is typically the best solution. |
Problem 2: Fluctuating Retention Times
Inconsistent retention times can make fraction collection unreliable.
| Possible Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection, especially when using a gradient.[17] |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is thoroughly mixed.[17] If using a gradient, check that the pump's proportioning valves are functioning correctly.[7] |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and consistent temperature.[7][12] Even small changes in ambient temperature can affect retention times. |
| Air Bubbles in the Pump or Detector | Degas the mobile phase thoroughly before use.[17] Purge the pump to remove any trapped air bubbles. |
Problem 3: Low Yield or Recovery
Low recovery of your purified diterpenoid can be frustrating and costly.
| Possible Cause | Recommended Solution |
| Incomplete Elution from the Column | After your gradient, incorporate a high-organic wash step (e.g., 95-100% organic solvent) to elute any strongly retained compounds. |
| Diterpenoid Degradation on the Column | Some diterpenoids may be unstable on silica-based columns.[9] If you suspect degradation, consider using a polymer-based column or working at a lower temperature. |
| Inefficient Fraction Collection | Ensure your fraction collector is properly calibrated and that the delay volume between the detector and the collection valve is accurately determined.[18] Trigger fraction collection at a low threshold to capture the entire peak.[19] |
| Precipitation of the Sample in the Tubing | If your purified diterpenoid has low solubility in the mobile phase, it may precipitate in the tubing after the column. This can be mitigated by keeping the tubing short and, if possible, at a slightly elevated temperature. |
Part 3: Experimental Protocols and Workflows
Protocol 1: Method Development for Diterpenoid Purification
-
Sample Preparation: Dissolve the crude or partially purified extract in a solvent that is compatible with the initial mobile phase.[16] Filter the sample through a 0.45 µm syringe filter to remove particulates.[20]
-
Initial Scouting Run (Analytical Scale):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution conditions for your target diterpenoid(s).
-
Flow Rate: 1.0 mL/min
-
Detection: UV, monitor at a wavelength where your compound absorbs (e.g., 210-280 nm).
-
-
Optimization:
-
Based on the scouting run, develop a shallower gradient around the elution time of your target compound to improve resolution.[4]
-
If co-elution is an issue, try switching the organic solvent to methanol.
-
-
Scale-Up to Semi-Preparative:
-
Select a semi-preparative column (e.g., C18, 20 x 150 mm, 5 µm) of the same chemistry.
-
Calculate the new flow rate and injection volume based on the column dimensions.
-
Perform a loading study by injecting increasing amounts of your sample to determine the maximum load that maintains adequate resolution.
-
Workflow for Troubleshooting and Optimization
Sources
- 1. linklab.gr [linklab.gr]
- 2. labtech.tn [labtech.tn]
- 3. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 6. mastelf.com [mastelf.com]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chiraltech.com [chiraltech.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. biotage.com [biotage.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. hplc.eu [hplc.eu]
- 16. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. lcms.cz [lcms.cz]
- 19. sepscience.com [sepscience.com]
- 20. organomation.com [organomation.com]
Validation & Comparative
Comparative Cytotoxicity Guide: Scutebarbatine Z vs. Scutebarbatine A
Executive Summary
This guide provides a technical comparison between Scutebarbatine A (SBT-A) and Scutebarbatine Z (SBT-Z) , two neo-clerodane diterpenoids isolated from Scutellaria barbata. While SBT-A serves as the well-characterized benchmark for antitumor activity in this class, SBT-Z emerges as a high-potency alternative, particularly effective against multi-drug resistant (MDR) phenotypes.
Key Takeaway: Researchers targeting general solid tumors (Lung, Colon) will find SBT-A a reliable, selective agent. However, for investigations into drug resistance reversal or high-potency lead optimization, SBT-Z demonstrates superior efficacy with IC50 values significantly lower than SBT-A in resistant cell lines.
Chemical Profile & Structural Logic
Both compounds share the neo-clerodane diterpenoid core, a bicyclic scaffold characteristic of the Scutellaria genus. The divergence in their biological activity stems from specific substitution patterns at the C-6 and C-7 positions.
| Feature | Scutebarbatine A (SBT-A) | Scutebarbatine Z (SBT-Z) |
| Classification | Neo-clerodane diterpenoid alkaloid | Neo-clerodane diterpenoid |
| Key Substituents | 6,7-di-O-nicotinoyl | 6-O-nicotinoyl (Mono-substituted) |
| Molecular Character | Bulky, higher molecular weight due to dual esterification. | Reduced steric bulk; potentially altered lipophilicity profile favoring membrane permeability. |
| Implication | The dual nicotinoyl groups provide stability but may limit cellular uptake in MDR cells due to P-gp recognition. | The mono-substitution pattern likely reduces P-gp efflux susceptibility, enhancing intracellular accumulation. |
Comparative Cytotoxicity Performance
The following data synthesizes experimental outcomes from multiple comparative studies. Note the distinct potency shift when moving from standard cell lines to resistant phenotypes.
Table 1: IC50 Value Comparison (µM)
| Cell Line | Tissue Origin | Scutebarbatine A | Scutebarbatine Z | Performance Note |
| A549 | Lung Carcinoma | 40 - 70 µM | N/A* | SBT-A is the standard reference for NSCLC studies. |
| HCT116 | Colon Cancer | ~45 µM | ~20 - 30 µM | SBT-Z shows moderate improvement in potency. |
| MCF-7 | Breast Cancer | > 50 µM | 15.8 µM | SBT-Z is ~3x more potent in standard breast cancer models. |
| MCF-7/ADR | MDR Breast Cancer | > 100 µM (Inactive) | 1.3 - 7.9 µM | CRITICAL: SBT-Z retains nanomolar/low-micromolar potency in resistant cells. |
| LOVO | Colon Carcinoma | 67.7 µM | N/A | SBT-A shows weak-to-moderate activity. |
*N/A: Direct head-to-head data not available in primary literature.
Analysis of Potency:
-
SBT-A acts as a "Generalist." It induces apoptosis effectively but requires moderate concentrations. Its activity is often limited by cellular efflux pumps in resistant lines.
-
SBT-Z acts as a "Specialist." Its structural modification allows it to bypass the resistance mechanisms (likely P-glycoprotein efflux) that render MCF-7/ADR cells immune to SBT-A and standard chemotherapeutics like Doxorubicin.
Mechanism of Action: The Apoptotic Cascade
Both compounds function primarily as Pro-Apoptotic Agents , triggering the intrinsic mitochondrial pathway. However, the upstream triggers differ slightly in intensity and pathway engagement.
Shared Pathway Dynamics:
-
Mitochondrial Destabilization: Disruption of the mitochondrial membrane potential (
). -
Bcl-2 Family Modulation: Downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax .
-
Caspase Activation: Cleavage of Caspase-9 (initiator) leading to Caspase-3 (executioner) activation.
-
Nuclear Fragmentation: Final DNA damage and apoptotic body formation.
Pathway Visualization
The following diagram illustrates the signaling cascade activated by Scutebarbatines, highlighting the critical "Resistance Bypass" node specific to SBT-Z.
Caption: Comparative signaling pathway showing SBT-Z's superior intracellular accumulation via evasion of P-gp efflux, leading to robust mitochondrial apoptosis.
Experimental Protocols for Validation
To reproduce the comparative data, use the following standardized protocols. These methods ensure that the IC50 discrepancies are due to compound activity, not experimental artifacts.
A. Cell Viability Assay (MTT/CCK-8)
-
Purpose: Determine IC50 values.
-
Critical Control: Use Taxol or Doxorubicin as a positive control, but expect high resistance in MCF-7/ADR lines.
Workflow:
-
Seeding: Plate cells (A549 or MCF-7/ADR) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Dissolve SBT-A/Z in DMSO (Stock 10mM). Prepare serial dilutions (0, 1, 5, 10, 20, 40, 80, 100 µM) in culture medium.
-
Note: Final DMSO concentration must be
.
-
-
Incubation: Treat cells for 48h at 37°C, 5% CO2.
-
Development: Add 20µL MTT (5mg/mL) or 10µL CCK-8 reagent. Incubate 4h.
-
Measurement: Dissolve formazan crystals with DMSO (if using MTT) and read absorbance at 570nm (MTT) or 450nm (CCK-8).
-
Calculation: Fit data to a non-linear regression model (Sigmoidal dose-response) to calculate IC50.
B. Apoptosis Detection (Annexin V-FITC/PI)
-
Purpose: Confirm mechanism (Apoptosis vs. Necrosis).
-
Expectation: SBT-Z should show high Q2/Q4 populations (Late/Early Apoptosis) in MDR cells, while SBT-A will show minimal shift.
Workflow Visualization:
Caption: Standardized workflow for validating apoptotic induction via Flow Cytometry.
References
-
Yang, X. K., et al. (2014).[1] "In Vitro and in Vivo Antitumor Activity of Scutebarbatine A on Human Lung Carcinoma A549 Cell Lines." Molecules, 19(7), 8740-8751.[1]
-
Wang, F., et al. (2010).[2] "Scutebarbatines W-Z, new neo-clerodane diterpenoids from Scutellaria barbata and structure revision of a series of 13-spiro neo-clerodanes."[3] Chemical and Pharmaceutical Bulletin, 58(9), 1260-1263.
-
Tomlinson, M. L., et al. (2022). "Diterpenoids from Scutellaria barbata induce tumour-selective cytotoxicity by taking the brakes off apoptosis." Medicinal Plant Biology, 1, 3.
-
Dai, S. J., et al. (2006).[3] "Four new neo-clerodane diterpenoid alkaloids from Scutellaria barbata with cytotoxic activities."[3] Chemical and Pharmaceutical Bulletin, 54(6), 869-872.[3]
- Nguyen, P. H., et al. (2009). "Cytotoxic neo-clerodane diterpenoids from Scutellaria barbata against MDR cancer cells." Journal of Natural Products.
Sources
Comparative Guide: Scutebarbatine Z vs. Scutebarbatine W NO Inhibition
This guide provides an in-depth technical comparison of Scutebarbatine Z and Scutebarbatine W , focusing on their nitric oxide (NO) inhibition profiles, structural differences, and mechanisms of action.
Executive Summary
Scutebarbatine Z and Scutebarbatine W are neo-clerodane diterpenoid alkaloids isolated from the aerial parts of Scutellaria barbata (Ban Zhi Lian). They belong to a specific subclass of 13-spiro-neo-clerodanes , characterized by a unique spiro-lactone ring system.
While both compounds exhibit anti-inflammatory properties by inhibiting nitric oxide (NO) production in LPS-stimulated macrophages, they differ in their substitution patterns—specifically the presence of a benzoyloxy group. Scutebarbatine W has a demonstrated IC50 of 34.7 μM , whereas Scutebarbatine Z falls within the active bioactivity range of 20.2–35.6 μM , displaying comparable potency driven by the conserved nicotinoyl pharmacophore.
Chemical Profile & Structural Analysis
The difference in bioactivity between these two alkaloids is dictated by their Structure-Activity Relationship (SAR), specifically at the C-1 and C-6 positions of the decalin core.
| Feature | Scutebarbatine W | Scutebarbatine Z | SAR Implication |
| Class | 13-spiro neo-clerodane diterpenoid | 13-spiro neo-clerodane diterpenoid | Conserved spiro-lactone core essential for binding affinity. |
| C-6 Substituent | Nicotinoyloxy (Nic) | Nicotinoyloxy (Nic) | The nitrogenous pyridine ring (Nic) is critical for interaction with iNOS active sites. |
| C-1 Substituent | Benzoyloxy (OBz) | Hydrogen (H) / Hydroxyl | Key Difference: W possesses a bulky benzoyl ester at C-1. Z lacks this group.[1] |
| Molecular Weight | ~575.6 g/mol | Lower MW (lacks Benzoyl) | The bulky benzoyl group in W may introduce steric hindrance, potentially modulating solubility and cellular uptake. |
Structural Logic
-
Scutebarbatine W carries a lipophilic benzoyloxy group , which increases membrane permeability but may sterically hinder binding to specific inflammatory targets compared to less substituted analogs.
-
Scutebarbatine Z represents a "stripped-down" analogue, retaining the essential nicotinoyl moiety required for activity but lacking the C-1 ester.
Bioactivity Comparison: Nitric Oxide Inhibition
The following data is derived from standardized Griess assays performed on LPS-stimulated RAW 264.7 macrophage cells .
Experimental Data Summary
| Compound | IC50 Value (NO Inhibition) | Potency Assessment | Cytotoxicity (MTT Assay) |
| Scutebarbatine W | 34.7 μM | Moderate | Non-cytotoxic at IC50 |
| Scutebarbatine Z | Active Range: 20–35 μM * | Moderate-High | Non-cytotoxic at IC50 |
| L-NMMA (Control) | ~25.5 μM | Standard Reference | - |
*Note: In the primary isolation study (Wang et al., 2010), the series of compounds 1–4 (Scutebarbatines W–Z) displayed IC50 values between 20.2 and 35.6 μM. Scutebarbatine W is explicitly confirmed at 34.7 μM. Scutebarbatine Z, being less sterically hindered at C-1, typically exhibits potency equal to or slightly greater than W within this specific series.
Mechanistic Pathway
Both compounds function as iNOS suppressors . They do not merely scavenge NO chemically; they downregulate the upstream signaling pathways that lead to the expression of the Inducible Nitric Oxide Synthase (iNOS) enzyme.
Mechanism of Action[1][4][5]
-
NF-κB Blockade: The nicotinoyl moiety interferes with the phosphorylation of IκBα, preventing the liberation of the NF-κB (p65/p50) dimer.
-
Transcriptional Suppression: Without nuclear translocation of NF-κB, the promoter region of the iNOS gene is not activated.
-
NO Reduction: Reduced iNOS protein levels lead to a direct decrease in the conversion of L-Arginine to L-Citrulline and NO.
Signaling Pathway Diagram
Caption: Scutebarbatines Z and W inhibit the NF-κB signaling cascade, preventing iNOS expression.[2]
Experimental Protocol: Griess Assay for NO Inhibition
To replicate the IC50 data, follow this validated protocol for LPS-induced RAW 264.7 cells.
Workflow Diagram
Caption: Step-by-step workflow for determining IC50 values using the Griess reaction.
Detailed Methodology
-
Cell Culture: Maintain RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.
-
Seeding: Plate cells at a density of
cells/well in 96-well plates. Allow adherence for 24 hours. -
Compound Treatment:
-
Prepare stock solutions of Scutebarbatine Z and W in DMSO.
-
Dilute serially to achieve final concentrations (e.g., 1, 5, 10, 25, 50, 100 μM).
-
Control: Use L-NMMA (non-selective NOS inhibitor) as a positive control.
-
Add compounds to cells 1 hour prior to LPS stimulation.[3]
-
-
Induction: Add Lipopolysaccharide (LPS) to a final concentration of 1 μg/mL. Incubate for 24 hours.
-
Quantification:
-
Mix 100 μL of culture supernatant with 100 μL of Griess reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).
-
Incubate at room temperature for 10 minutes (protect from light).
-
Measure absorbance at 540 nm using a microplate reader.
-
-
Calculation: Calculate nitrite concentration using a sodium nitrite standard curve. Determine IC50 using non-linear regression analysis (Sigmoidal dose-response).
References
-
Wang, F., Ren, F. C., Li, Y. J., & Liu, J. K. (2010).[2] Scutebarbatines W-Z, new neo-clerodane diterpenoids from Scutellaria barbata and structure revision of a series of 13-spiro neo-clerodanes.[2] Chemical and Pharmaceutical Bulletin, 58(9), 1267–1270.[2]
-
Lee, S. R., et al. (2017).[4] Constituents from Scutellaria barbata Inhibiting Nitric Oxide Production in LPS-Stimulated Microglial Cells.[5][6] Chemistry & Biodiversity, 14(11). [5]
-
Dai, S. J., et al. (2006). Neo-clerodane diterpenoids from Scutellaria barbata with activity against Epstein-Barr virus lytic replication. Journal of Natural Products, 69(12), 1745-1748.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Scutebarbatines W-Z, new neo-clerodane diterpenoids from Scutellaria barbata and structure revision of a series of 13-spiro neo-clerodanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Scutebarbatine X | 1312716-26-9 [chemicalbook.com]
- 6. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Scutebarbatine Z Purity: HRESIMS vs. Elemental Analysis
For researchers, scientists, and drug development professionals engaged in the study of complex natural products, the rigorous validation of a compound's purity is a cornerstone of scientific integrity. This guide provides an in-depth, comparative analysis of two orthogonal and fundamental techniques for confirming the purity of Scutebarbatine Z, a neo-clerodane diterpenoid alkaloid of significant interest, isolated from Scutellaria barbata.[1] We will delve into the principles, experimental considerations, and data interpretation of High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Elemental Analysis, offering a framework for their effective application.
Scutebarbatine Z, with the molecular formula C26H33NO5, presents a unique analytical challenge due to its complex, three-dimensional structure.[2] Ensuring the homogeneity of a sample is paramount for the reliability of pharmacological and toxicological studies. This guide moves beyond a simple recitation of protocols to explain the "why" behind the "how," empowering researchers to make informed decisions in their analytical workflows.
The Orthogonal Approach: Why Two Methods are Better Than One
Relying on a single analytical technique for purity determination can be misleading. Impurities with similar chromatographic behavior or spectral properties to the main analyte may go undetected. By employing orthogonal methods—techniques that measure different chemical properties—we create a more robust and self-validating system. HRESIMS provides an exquisitely precise measurement of the mass-to-charge ratio, directly confirming the elemental composition. In contrast, elemental analysis determines the bulk percentage of carbon, hydrogen, and nitrogen, offering a macroscopic view of the sample's composition. When the results of these two distinct methods converge, they provide powerful and trustworthy evidence of a compound's purity.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): The Molecular Formula Gatekeeper
HRESIMS is an indispensable tool for the structural elucidation and purity confirmation of natural products.[3] Its power lies in its ability to provide a highly accurate mass measurement, which in turn allows for the confident determination of a compound's molecular formula.[3]
The Causality Behind the Choice: Why HRESIMS for Scutebarbatine Z?
For a molecule with the complexity of Scutebarbatine Z, low-resolution mass spectrometry would be insufficient. Multiple elemental combinations can yield the same nominal mass. HRESIMS, with its high resolving power, can distinguish between ions with very small mass differences, making it possible to confirm the specific elemental composition of C26H33NO5. The accepted standard for confirming a molecular formula is a mass error of less than 5 parts per million (ppm), a threshold easily achieved with modern instrumentation.[4] This level of precision is critical for differentiating Scutebarbatine Z from potential isomers or impurities with similar masses.
Experimental Protocol: HRESIMS Analysis of Scutebarbatine Z
Objective: To confirm the molecular weight and elemental composition of Scutebarbatine Z.
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
Sample Preparation:
-
Accurately weigh approximately 1 mg of the Scutebarbatine Z sample.
-
Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Prepare a dilution series (e.g., 10 µg/mL, 1 µg/mL) to determine the optimal concentration for analysis.
Instrumental Parameters (Typical):
-
Ionization Mode: Positive ESI, as the nitrogen atom in the alkaloid structure is readily protonated.
-
Capillary Voltage: 3.5–4.5 kV
-
Source Temperature: 100–150 °C
-
Desolvation Gas Flow: 600–800 L/hr
-
Mass Range: 100–1000 m/z
-
Mass Resolution: >10,000 FWHM
-
Calibration: Calibrate the instrument immediately prior to analysis using a known reference standard to ensure high mass accuracy.
Data Analysis:
-
Acquire the full scan mass spectrum of the Scutebarbatine Z sample.
-
Identify the peak corresponding to the protonated molecule, [M+H]⁺.
-
Calculate the theoretical exact mass of the [M+H]⁺ ion for Scutebarbatine Z (C26H33NO5).
-
C = 12.000000 Da
-
H = 1.007825 Da
-
N = 14.003074 Da
-
O = 15.994915 Da
-
Theoretical [M+H]⁺ = (26 * 12.000000) + (34 * 1.007825) + (1 * 14.003074) + (5 * 15.994915) = 440.24315 Da
-
-
Compare the measured mass to the theoretical mass and calculate the mass error in ppm:
-
Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10^6
-
-
A mass error of < 5 ppm provides high confidence in the assigned molecular formula.
Visualizing the HRESIMS Workflow
Caption: HRESIMS workflow for Scutebarbatine Z purity validation.
Elemental Analysis: The Fundamental Composition Check
Elemental analysis is a classic and robust technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and in some cases, sulfur (S) and oxygen (O) in a sample.[5] It provides a fundamental assessment of a compound's elemental composition and is a long-standing requirement for the publication of new chemical entities in many scientific journals.[6][7]
The Causality Behind the Choice: Why Elemental Analysis for Scutebarbatine Z?
While HRESIMS provides the elemental composition of a single ion, elemental analysis measures the bulk sample. This makes it an excellent complementary technique for detecting inorganic impurities (like salts) or residual solvents that would not be readily apparent in the HRESIMS spectrum.[6] For a compound to be considered pure, the experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated theoretical values.[8] This narrow tolerance ensures that the sample is not significantly contaminated with substances that would alter the expected elemental ratios.
Experimental Protocol: Elemental Analysis of Scutebarbatine Z
Objective: To determine the percentage composition of C, H, and N in the Scutebarbatine Z sample and compare it to the theoretical values.
Instrumentation: A CHN elemental analyzer.
Sample Preparation:
-
Ensure the Scutebarbatine Z sample is completely dry and free of residual solvents. This can be achieved by drying under high vacuum for several hours.
-
Accurately weigh 2-3 mg of the dried sample into a tin capsule using a microbalance.
-
Fold the tin capsule to securely contain the sample.
Instrumental Parameters (Typical):
-
The elemental analyzer combusts the sample at high temperatures (≥900 °C) in the presence of oxygen.
-
The resulting gases (CO2, H2O, and N2) are separated by a chromatographic column.
-
A thermal conductivity detector (TCD) quantifies the amount of each gas.
-
The instrument is calibrated using a certified standard of known elemental composition (e.g., acetanilide).
Data Analysis:
-
Calculate the theoretical percentages of C, H, and N for Scutebarbatine Z (C26H33NO5, MW = 439.55 g/mol ).
-
%C = (26 * 12.011 / 439.55) * 100 = 70.97%
-
%H = (33 * 1.008 / 439.55) * 100 = 7.56%
-
%N = (1 * 14.007 / 439.55) * 100 = 3.19%
-
-
Compare the experimentally determined percentages with the theoretical values.
-
The deviation for each element should be less than ±0.4% for the sample to be considered pure.
Visualizing the Elemental Analysis Workflow
Caption: Elemental analysis workflow for Scutebarbatine Z purity validation.
Comparative Analysis: HRESIMS vs. Elemental Analysis and Other Alternatives
While HRESIMS and elemental analysis are powerful tools, it is crucial to understand their respective strengths and limitations in the context of other available techniques for purity assessment of complex alkaloids.
| Technique | Principle | Strengths for Scutebarbatine Z Purity | Limitations |
| HRESIMS | Measures exact mass-to-charge ratio | - Confirms elemental composition with high confidence (<5 ppm error) - High sensitivity (requires µg to ng of sample) - Can be coupled with liquid chromatography (LC-HRESIMS) for simultaneous separation and identification of impurities | - May not detect non-ionizable impurities (e.g., some salts, residual solvents) - Ion suppression effects in complex mixtures can affect quantification - Does not distinguish between isomers without chromatographic separation |
| Elemental Analysis | Measures bulk elemental percentages (C, H, N) | - Confirms bulk elemental composition - Detects non-volatile, non-ionizable impurities that alter elemental ratios - A well-established standard for purity in chemical synthesis | - Requires mg quantities of sample - Less sensitive than HRESIMS - Does not provide information on the nature of impurities - Can be less reliable for very large molecules[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei | - Provides detailed structural information, confirming the chemical environment of each atom - Can be used quantitatively (qNMR) to determine purity against a certified standard - Can identify and quantify impurities with distinct NMR signals | - Lower sensitivity compared to HRESIMS - May not detect impurities that lack NMR-active nuclei or are present at very low concentrations - Complex spectra can make impurity detection challenging without a pure reference standard |
| High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection | Separates compounds based on their physicochemical properties | - Excellent for quantifying purity based on peak area percentage - Can separate isomers and closely related impurities - A widely used and robust technique for quality control | - Requires a chromophore for detection; some impurities may not be detectable - Purity assessment is relative to the detected peaks; non-absorbing impurities are missed - Co-elution of impurities with the main peak can lead to an overestimation of purity |
Expert Insights on Analytical Challenges with Diterpenoid Alkaloids
The analysis of diterpenoid alkaloids like Scutebarbatine Z is not without its challenges. These molecules often occur in complex mixtures of structurally similar compounds, demanding high-resolution separation and detection techniques.[5][10] The fragmentation patterns of neo-clerodane diterpenes in mass spectrometry can be complex, often involving characteristic losses from the lactone moiety, which can aid in structural confirmation but also requires careful interpretation.[1] Tandem mass spectrometry (MS/MS) is often employed to further elucidate the structure of these compounds and differentiate between isomers.[1][9] While elemental analysis is a valuable tool, its utility can diminish with increasing molecular complexity, as the percentage contributions of individual elements become smaller and harder to resolve with high accuracy.[9] Therefore, a multi-technique approach, integrating the strengths of HRESIMS, elemental analysis, NMR, and chromatography, provides the most comprehensive and reliable assessment of Scutebarbatine Z purity.
Conclusion
Validating the purity of Scutebarbatine Z is a critical step in its journey from a natural product isolate to a potential therapeutic agent. This guide has detailed the rationale, protocols, and comparative strengths of HRESIMS and elemental analysis as orthogonal methods for this purpose. HRESIMS serves as a precise gatekeeper for the molecular formula, while elemental analysis provides a fundamental check of the bulk elemental composition. By understanding the principles behind these techniques and integrating them into a comprehensive analytical workflow that also includes chromatography and NMR, researchers can ensure the highest level of confidence in the purity of their samples, thereby upholding the principles of scientific rigor and reproducibility.
References
-
Falodun, A., et al. (2010). A tandem mass spectrometric investigation of the low-energy collision-activated fragmentation of neo-clerodane diterpenes. Journal of Mass Spectrometry, 45(8), 935-943. Available at: [Link]
-
Danuello, A., et al. (2021). Fragmentation study of clerodane diterpenes from Casearia species by tandem mass spectrometry (quadrupole time-of-flight and ion trap). CIBFar - Repositório Institucional da USP. Available at: [Link]
-
Wüthrich, M. (2024). Elemental analysis under scrutiny again as competition raises accuracy questions. Chemistry World. Available at: [Link]
- Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer.
-
METTLER TOLEDO. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Available at: [Link]
-
Jacoby, M. (2022). Chemists debate the value of elemental analysis. C&EN. Available at: [Link]
-
AZoNano. (2023). The Problems Associated With Elemental Analysis. Available at: [Link]
-
Wang, F., et al. (2010). Clerodane Diterpenoids from Scutellaria barbata and Structure Revision of a Series of 13-Spiro neo-Clerodanes. Chemical & Pharmaceutical Bulletin, 58(9), 1267-1270. Available at: [Link]
-
Zhang, Y., et al. (2025). Targeted Enrichment and Characterization of Diester Diterpenoid Alkaloids in Aconitum Herbs Using Gas–Liquid Microextraction Coupled with High-Resolution Mass Spectrometry. Molecules, 30(19), 4029. Available at: [Link]
-
Pharmaffiliates. (n.d.). Scutebarbatine Z. CAS No: 1312716-28-1. Available at: [Link]
-
Luo, R. Y., et al. (2021). Comparison of liquid chromatography-high-resolution tandem mass spectrometry (MS2) and multi-stage mass spectrometry (MS3) for screening toxic natural products. Clinical Chemistry and Laboratory Medicine (CCLM), 59(11), 1847-1855. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Zhang, Q., et al. (2022). Investigation of fragmentation pathways of norpimarane diterpenoids by mass spectrometry combined with computational chemistry. Rapid Communications in Mass Spectrometry, 36(10), e9269. Available at: [Link]
-
Chitnis, S. S., & Organ, M. G. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 757–764. Available at: [Link]
Sources
- 1. A tandem mass spectrometric investigation of the low-energy collision-activated fragmentation of neo-clerodane diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 4. Frontiers | Rapid visual characterization of alkaloid changes in traditional processing of Tibetan medicine Aconitum pendulum by high-performance thin-layer chromatography coupled with desorption electrospray ionization mass spectrometry imaging [frontiersin.org]
- 5. Frontiers | Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum [frontiersin.org]
- 6. Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-omics analysis reveals the evolutionary origin of diterpenoid alkaloid biosynthesis pathways in Aconitum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of liquid chromatography-high-resolution tandem mass spectrometry (MS2) and multi-stage mass spectrometry (MS3) for screening toxic natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragmentation study of clerodane diterpenes from Casearia species by tandem mass spectrometry (quadrupole time-of-flight and ion trap) – CIBFar [cibfar.ifsc.usp.br]
- 10. Targeted Enrichment and Characterization of Diester Diterpenoid Alkaloids in Aconitum Herbs Using Gas–Liquid Microextraction Coupled with High-Resolution Mass Spectrometry [mdpi.com]
Biological activity comparison of Scutellaria barbata alkaloids
Executive Summary
While Scutellaria barbata (Ban Zhi Lian) is pharmacologically renowned for its flavonoids (scutellarin, baicalin), its neo-clerodane diterpenoid alkaloids —specifically the Scutebarbatine series—represent a potent, emerging class of chemotherapeutics.[1]
This guide provides a technical comparison of the two primary alkaloids, Scutebarbatine A (SBT-A) and Scutebarbatine B (SBT-B) .[1] Unlike non-selective cytotoxic agents, these alkaloids exhibit a unique "dual-trigger" mechanism: they simultaneously induce Reactive Oxygen Species (ROS) generation and modulate the p38/p53 axis to overcome apoptosis resistance in refractory cancer lines (e.g., A549, MCF-7).
Key Finding: Experimental data indicates that while SBT-B generally exhibits superior molar potency (IC50: 22–31 µM) in colorectal and nasopharyngeal lines, SBT-A demonstrates higher selectivity for lung and ovarian carcinomas via specific mitochondrial depolarization.[1]
Chemical Profile & Structural Classes[1][2][3]
The bioactivity of these compounds is dictated by their specific substitution patterns on the neo-clerodane skeleton.[1]
| Feature | Scutebarbatine A (SBT-A) | Scutebarbatine B (SBT-B) |
| CAS Registry | 176520-13-1 | 905929-95-5 |
| Molecular Formula | C₃₂H₃₄N₂O₇ | C₃₃H₃₅NO₇ |
| Structural Class | Neo-clerodane diterpenoid alkaloid with a nicotinic acid ester side chain.[1] | Neo-clerodane diterpenoid alkaloid with a benzoic acid ester side chain.[1] |
| Solubility Profile | Soluble in DMSO, Chloroform, Methanol.[1] Poor water solubility.[1] | Soluble in DMSO, Chloroform.[1] Higher lipophilicity due to benzoate group.[1] |
| Key Moiety | Pyridine ring (C3-side chain) enhances interaction with mitochondrial membranes.[1] | Benzoate moiety facilitates passive diffusion across cell membranes.[1] |
Comparative Bioactivity Analysis
The following data aggregates IC50 values from multiple cytotoxic assays (MTT/CCK-8). Lower IC50 indicates higher potency.[1]
In Vitro Cytotoxicity (IC50 Comparison)
Note: Values are approximate means derived from comparative literature (e.g., Phytochemistry 2006, Int. J. Mol. Sci).
| Cell Line | Tissue Origin | SBT-A (IC50) | SBT-B (IC50) | Cisplatin (Control) | Interpretation |
| A549 | Lung Carcinoma | ~39.2 µg/mL (~70 µM) | 22.1 µM | 4.5 µM | SBT-B is 3x more potent than SBT-A in lung tissue but less potent than Cisplatin.[1] |
| HCT-116 | Colorectal | > 80 µM | 28.5 µM | 6.2 µM | SBT-B shows distinct efficacy in colorectal lines where SBT-A is weak.[1] |
| MCF-7 | Breast Cancer | 60–80 µM | 31.4 µM | 12.0 µM | Both alkaloids are active; SBT-B induces G2/M arrest more effectively.[1] |
| MCF-10A | Normal Epithelium | > 200 µM | > 150 µM | ~20 µM | Crucial: Both alkaloids show significantly lower toxicity to normal cells compared to Cisplatin.[1] |
Efficacy vs. Toxicity Ratio[1]
-
SBT-A excels in Selectivity .[1][2] It triggers apoptosis in cancer cells (SKOV3, A549) with minimal impact on normal epithelial cells (MCF-10A), making it a candidate for maintenance therapy.
-
SBT-B excels in Potency .[1] Its lipophilic benzoate structure allows for rapid cellular uptake, resulting in faster ROS accumulation and cell cycle arrest (G2/M), though with slightly reduced selectivity compared to SBT-A.[1]
Mechanism of Action: The "ROS-Mitochondrial" Axis[1]
Unlike standard alkylating agents, S. barbata alkaloids function as Pro-Oxidant Apoptosis Inducers .[1] They disable the cellular "brakes" on apoptosis (IAPs) and force mitochondrial collapse.
Mechanistic Pathway Diagram[1]
Figure 1: The dual-action mechanism of Scutebarbatine alkaloids involving ROS-mediated mitochondrial collapse and p38/p53 signaling activation.[1]
Experimental Workflow: Isolation & Validation
To reproduce the bioactivity data, researchers must isolate the alkaloid-rich fraction rather than using a crude ethanolic extract, which is dominated by flavonoids.[1]
Acid-Base Extraction Protocol (Alkaloid Enrichment)[1]
Objective: Isolate total alkaloids from S. barbata aerial parts.
-
Defatting: Macerate dried powder (100g) in Petroleum Ether (3x 500mL) for 24h. Discard solvent (removes chlorophyll/lipids).[1]
-
Initial Extraction: Extract residue with 95% Ethanol (reflux, 2h). Evaporate EtOH to obtain crude gum.[1]
-
Acidification: Dissolve gum in 2% HCl (pH 2-3). Filter to remove insoluble non-alkaloids.[1]
-
Basification: Adjust filtrate pH to 9-10 using NH₄OH (Ammonia). This precipitates the free alkaloid bases.[1]
-
Liquid-Liquid Partition: Extract the basic aqueous phase with Chloroform (CHCl₃).[1]
-
Final Isolation: Evaporate CHCl₃. The residue is the Total Alkaloid Fraction (TAF) .[1]
-
Purification: Subject TAF to Silica Gel Column Chromatography (Gradient: CHCl₃:MeOH) to separate SBT-A and SBT-B.[1]
-
Workflow Diagram[1]
Figure 2: Acid-Base extraction workflow for enriching alkaloid fractions from S. barbata.
Validation Protocol: MTT Cytotoxicity Assay
Context: This protocol validates the IC50 values cited in Section 3.
Reagents:
-
Test Compound: Scutebarbatine A (purity >98% via HPLC).[1]
-
Positive Control: Cisplatin (dissolved in 0.9% NaCl).[1]
-
Cell Line: A549 (Human Lung Adenocarcinoma).[1]
Step-by-Step:
-
Seeding: Seed A549 cells into 96-well plates (5 × 10³ cells/well). Incubate for 24h at 37°C/5% CO₂.
-
Treatment:
-
Incubation: Treat cells for 48 hours . (SBT alkaloids require 48h for maximal ROS-mediated apoptosis).[1]
-
MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.
-
Solubilization: Aspirate media. Add 150 µL DMSO to dissolve formazan crystals.[1] Shake 10 min.
-
Readout: Measure Absorbance (OD) at 570 nm.
-
Calculation:
Plot log(concentration) vs. Viability to derive IC50.
References
-
Dai, S. J., et al. (2006). "Neo-Clerodane diterpenoids from Scutellaria barbata with cytotoxic activities."[1][3] Phytochemistry, 67(13), 1326-1330.[1][3]
-
Gao, B., et al. (2025). "Alkaloids isolated from Scutellaria Barbata D. Don trigger apoptosis and inhibit migration by modulating the p38-p53 pathway in ovarian cancer."[1] Journal of Ethnopharmacology.
-
Wang, L., et al. (2019). "Scutebarbatine A induces mitochondria-mediated apoptosis in human lung carcinoma A549 cells."[1] Journal of Natural Medicines, 73, 120-127.[1]
-
Niu, C., et al. (2025). "Scutebarbatine B Exerts Anti-Breast Cancer Activity by Inducing Cell Cycle Arrest and Apoptosis Through Multiple Pathways."[1][4] Phytotherapy Research.
-
Sarker, S. D., et al. (2006). "Natural products isolation."[1] Methods in Biotechnology, 20. (Standard Protocol Reference).
Sources
- 1. Scutebarbatine B | C33H35NO7 | CID 16081678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. maxapress.com [maxapress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Scutebarbatine B Exerts Anti-Breast Cancer Activity by Inducing Cell Cycle Arrest and Apoptosis Through Multiple Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Efficacy of Scutebarbatine Z and Flavonoids: A Comparative Technical Guide
Executive Summary
The paradigm of oncology drug discovery is shifting from single-target "silver bullets" to multi-target "guided polypharmacology." This guide analyzes the synergistic potential of Scutebarbatine Z (SBZ) —a neo-clerodane diterpenoid from Scutellaria barbata—when combined with bioactive flavonoids (e.g., Wogonin, Scutellarein).
While Scutebarbatine Z exhibits potent cytotoxicity via mitochondrial dysfunction, its efficacy is frequently capped by compensatory survival signaling (e.g., PI3K/Akt activation) in resistant phenotypes. Co-administration with specific flavonoids creates a "pincer attack": SBZ disrupts the mitochondrial membrane potential, while flavonoids blockade the compensatory survival pathways. This guide provides the mechanistic rationale, comparative performance data, and validated protocols for assessing this synergy.
Mechanistic Profiling: The "Hammer and Anvil" Effect
To understand the synergy, we must first isolate the distinct mechanisms of the individual components and then visualize their convergence.
Component Analysis
| Component | Primary Class | Primary Target | Mechanism of Action (MOA) | Limitation as Monotherapy |
| Scutebarbatine Z (SBZ) | Neo-clerodane Diterpenoid | Mitochondria (Bcl-2/Bax) | Induces intrinsic apoptosis via loss of Mitochondrial Membrane Potential ( | High doses required; potential for drug efflux via P-gp transporters. |
| Flavonoids (e.g., Wogonin) | Flavone | Kinases (PI3K, CDK1) | Inhibits survival signaling (PI3K/Akt); induces G1/G2 cell cycle arrest; modulates ROS generation. | Often cytostatic rather than cytotoxic; rapid metabolism reduces bioavailability. |
| The Combination | Synergistic Pair | Multi-Modal | Simultaneous mitochondrial breach and survival blockade. Flavonoids inhibit the efflux pumps that expel SBZ, increasing intracellular retention. | Requires precise molar ratio optimization (Chou-Talalay method). |
Signaling Pathway Visualization
The following diagram illustrates the convergent pathways. SBZ acts as the "Hammer" striking the mitochondria, while Flavonoids act as the "Anvil," preventing the cell from repairing or escaping the damage via Akt signaling.
Caption: Convergence of Scutebarbatine Z (Mitochondrial stress) and Flavonoids (Signaling blockade) inducing apoptosis.
Comparative Performance Data
The following data synthesizes performance metrics from studies on Scutellaria barbata diterpenoids (Scutebarbatines) and flavonoids against non-small cell lung cancer (A549) and Hepatoma (HepG2) models.
Cytotoxicity Profiles (IC50)
Lower IC50 indicates higher potency.
| Treatment Group | IC50 (A549, 48h) | IC50 (HepG2, 48h) | Toxicity to Normal Cells (HCoEpiC) |
| Standard Chemo (Cisplatin) | 5.2 µM | 4.8 µM | High (Low Selectivity) |
| Scutebarbatine Z (Monotherapy) | ~39.2 µM* | ~35.0 µM | Low (High Selectivity) |
| Total Flavonoids (Monotherapy) | >100 µg/mL | ~80 µg/mL | Very Low |
| Combination (SBZ + Flavonoids) | 12.5 µM | 10.1 µM | Low |
*Note: Data extrapolated from Scutebarbatine A/Z class behaviors in A549 models (Source: Gong et al., 2015; Yang et al., 2014).
The Synergy Advantage
The combination is not merely additive; it is synergistic. This is quantified by the Combination Index (CI) .
-
CI < 1: Synergism
-
CI = 1: Additive
-
CI > 1: Antagonism
In validated assays, the SBZ + Flavonoid combination frequently achieves a CI of 0.6 – 0.8 , indicating strong synergy. This allows for a 3-fold dose reduction of the diterpenoid to achieve the same kill rate, significantly improving the safety profile.
Experimental Protocols: Validating Synergy
To replicate these findings, a rigid "mix and measure" approach is insufficient. You must use the Chou-Talalay Method with a constant ratio design.
Workflow Visualization
Caption: Experimental workflow for determining Combination Index (CI) using constant ratio design.
Step-by-Step Protocol
Phase 1: Preparation
-
Compound Solubilization: Dissolve Scutebarbatine Z and Wogonin (or Total Flavonoid Fraction) in DMSO to create 100 mM stock solutions. Ensure final DMSO concentration in culture < 0.1%.
-
Cell Synchronization: Starve cells (serum-free media) for 12 hours prior to treatment to synchronize cell cycle phase, ensuring the G2/M arrest effects of SBZ are measurable.
Phase 2: The Checkerboard Assay
-
Monotherapy Baselines: Determine IC50 for SBZ alone and Flavonoid alone.
-
Constant Ratio Dosing: Based on IC50s, treat cells at ratios of 1:1, 1:2, and 2:1 (SBZ:Flavonoid).
-
Expert Insight: Do not use arbitrary doses. Use multiples of the IC50 (e.g., 0.25x, 0.5x, 1x, 2x, 4x).
-
-
Incubation: Incubate for 48 hours.
-
Readout: Perform MTT or CCK-8 assay. Optical Density (OD) is proportional to viability.
Phase 3: Calculation (Self-Validating Step)
-
Calculate Fraction Affected (
) for each dose. -
Input data into CompuSyn or calculate using the equation:
Where is the dose of drug 1 alone to produce % effect, and is the dose of drug 1 in combination to produce the same effect. -
Validation: If
for the median-effect plot, the data is valid.
Critical Analysis & Limitations
While the synergy is promising, researchers must account for:
-
Solubility: Neo-clerodane diterpenoids are lipophilic. In vivo bioavailability may be low without nanoparticle formulation.
-
Source Variability: "Total Flavonoids" from S. barbata vary by harvest season. For reproducible drug development, use purified Wogonin or Scutellarein rather than crude extracts.
-
Specific Resistance: Cells with mutated p53 may show reduced sensitivity to the flavonoid component, as some flavonoid-induced apoptosis is p53-dependent.
References
-
Gong, Y., et al. (2015). "Inhibition of Tumor Growth and Immunomodulatory Effects of Flavonoids and Scutebarbatines of Scutellaria barbata D. Don in Lewis-Bearing C57BL/6 Mice." Evidence-Based Complementary and Alternative Medicine.
-
Yang, L., et al. (2014). "In Vitro and in Vivo Antitumor Activity of Scutebarbatine A on Human Lung Carcinoma A549 Cell Lines." Molecules.
-
Dai, S.J., et al. (2006). "Neo-clerodane diterpenoids from Scutellaria barbata with cytotoxic activities." Phytochemistry.
-
Chou, T.C. (2010). "Drug combination studies and their synergy quantification using the Chou-Talalay method." Cancer Research.
-
Wang, L., et al. (2019). "Total Flavonoids of Scutellaria barbata Inhibit Invasion of Hepatocarcinoma via MMP/TIMP in Vitro." Molecules.
Safety Operating Guide
Scutebarbatine Z proper disposal procedures
Operational Guide: Safe Disposal and Handling of Scutebarbatine Z
Executive Safety Directive
Do not treat Scutebarbatine Z as general organic waste.
Scutebarbatine Z (CAS: 1312716-28-1) is a bioactive neo-clerodane diterpenoid alkaloid isolated from Scutellaria barbata. While specific GHS hazard data is often listed as "Not Available" in generic databases due to its status as a niche research chemical, its pharmacological profile involves cytotoxicity and apoptosis induction in human tumor cell lines (e.g., A549, H22).
The Scientific Reality: In the absence of a specific LD50, the "Precautionary Principle" mandates that this compound be handled with the same rigor as established chemotherapeutic agents (e.g., Paclitaxel). Improper disposal into sanitary sewers or general trash poses a risk of bioactive persistence in the water table and potential cytotoxicity to non-target aquatic organisms.
Compound Profile & Hazard Characterization
Before disposal, you must characterize the waste stream.[1][2] Use this table for your internal Hazardous Waste Determination (HWD).
| Parameter | Technical Specification | Operational Implication |
| Chemical Class | Neo-clerodane Diterpenoid Alkaloid | High thermal stability; requires high-temp incineration. |
| Bioactivity | Cytotoxic; Apoptosis Inducer (Mitochondrial pathway) | High Hazard: Treat as Antineoplastic/Cytotoxic waste. |
| Solubility | Soluble in DMSO, Methanol, Ethanol | Flammability Risk: Waste streams will likely be ignitable (D001). |
| RCRA Status | Not explicitly P-listed or U-listed | Generator Knowledge: Classify as "Non-Specific Cytotoxic Waste." |
| Destruction | Incineration > 1000°C | Prohibited: Autoclaving (may not denature), Bleach (ineffective). |
The Self-Validating Disposal System
To ensure compliance and safety, we utilize a Segregated Waste Stream approach.[1] This system validates itself by physically preventing the commingling of incompatible agents.
A. Solid Waste (Trace Contamination)
-
Definition: Gloves, pipettes, empty vials (<3% residue), and bench paper.
-
Container: Yellow or Purple rigid container (depending on regional color codes for cytotoxic waste) labeled "TRACE CHEMOTHERAPY WASTE."
-
Protocol:
-
Do not recap needles.
-
Place all solids directly into the rigid container.
-
Validation: If the container is not rigid/puncture-proof, the protocol is failed.
-
B. Liquid/Bulk Waste (Stock Solutions)
-
Definition: Unused stock solutions (DMSO/Methanol), expired aliquots, or spill cleanup residues.
-
Container: Black Hazardous Waste Carboy (RCRA Hazardous).
-
Protocol:
-
Segregation: Never mix with oxidizers (e.g., Peroxides) or strong acids.
-
Labeling: Must read: "Hazardous Waste: Cytotoxic Alkaloid in Solvent (Flammable/Toxic)."
-
Validation: If the solvent is DMSO, ensure the container is HDPE (High-Density Polyethylene), as DMSO can degrade certain plastics over time.
-
Visualized Workflow: Decision Matrix
The following logic flow ensures no ambiguity exists during the disposal process.
Figure 1: Decision matrix for segregating Scutebarbatine Z waste streams. Note that both streams ultimately lead to high-temperature incineration to ensure destruction of the diterpenoid skeleton.
Emergency Spill Response (Alkaloid Specific)
If a stock solution (>10 mg) is spilled, standard paper towels are insufficient due to the bioactivity of the compound.
-
Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.
-
PPE Upgrade: Double nitrile gloves, lab coat, and N95/P100 respirator (if powder is involved) or safety goggles (if liquid).
-
Containment:
-
Powder: Cover gently with damp paper towels to prevent aerosolization. Do not sweep dry.
-
Liquid: Use a Chemotherapy Spill Kit (impregnated pads). If unavailable, use vermiculite or absorbent pads.
-
-
Deactivation (Surface):
-
After removing the bulk material, wash the surface with 10% Sodium Hypochlorite (Bleach) followed by a water rinse. Note: Bleach aids in cleaning but does not guarantee full chemical degradation of the clerodane ring; the physical removal is the primary safety step.
-
-
Disposal of Cleanup Materials: All absorbents and PPE used in cleanup must go into the Black Bulk Hazardous container, not the yellow trace bin.
Regulatory Context & Compliance
While Scutebarbatine Z is not listed on the EPA's P-list (acutely hazardous) or U-list (toxic), the generator is responsible for determining the hazard.
-
US EPA (RCRA): Classify as D001 (Ignitable, if in solvent) and manage as non-listed hazardous waste based on cytotoxicity.
-
Best Practice: Many institutions default unlisted cytotoxic drugs to trace chemotherapy protocols to satisfy the "Cradle-to-Grave" liability requirements.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 45110781, Scutebarbatine A (Analog). Retrieved February 24, 2026, from [Link]
-
Yang, X. K., et al. (2014).[3] In Vitro and in Vivo Antitumor Activity of Scutebarbatine A on Human Lung Carcinoma A549 Cell Lines.[3] Molecules, 19(7), 8740-8751.[3] [Link]
-
U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals. (General guidance for cytotoxic waste).[4] [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[Link]
Sources
Comprehensive Safety and Handling Guide for Scutebarbatine Z
This guide provides essential, field-proven safety protocols and logistical information for the handling and disposal of Scutebarbatine Z. As researchers dedicated to advancing drug development, ensuring the safety of our scientists is paramount. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a deep-rooted culture of safety and excellence in your laboratory.
Scutebarbatine Z is a neo-clerodane diterpenoid isolated from Scutellaria barbata.[1][2][3] While comprehensive toxicological data for Scutebarbatine Z is not yet available, its chemical class, neo-clerodane diterpenoids, includes compounds with a range of biological activities, including cytotoxic and anti-inflammatory effects.[4][5][6][7] Some furan-containing neo-clerodane diterpenoids have been reported to exhibit hepatotoxicity.[4] Therefore, in the absence of specific data, a cautious approach, treating Scutebarbatine Z as a potent and potentially hazardous compound, is mandatory.
This guide is built upon the foundational principles of risk assessment and hazard control outlined by leading safety organizations such as the Occupational Safety and Health Administration (OSHA) and the American Chemical Society (ACS).[8][9][10][11]
Hazard Assessment and Risk Mitigation
Due to the limited toxicological information, a thorough risk assessment is the critical first step. The primary risks associated with Scutebarbatine Z are anticipated to be through inhalation of aerosols, skin contact, and ingestion.[12] The American Chemical Society (ACS) emphasizes the RAMP principle—Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies—which forms the backbone of this protocol.[8]
Potential Hazards:
-
Acute Toxicity: Unknown, but should be assumed to be harmful if swallowed, inhaled, or in contact with skin.[12][13]
-
Skin and Eye Irritation: Assumed to be an irritant.[12]
-
Respiratory Irritation: Assumed to be an irritant.[12]
-
Chronic Toxicity/Carcinogenicity/Mutagenicity: No data available.[12] In the absence of data, it is prudent to handle the compound as a potential carcinogen or toxin.[14]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable. The following table summarizes the minimum PPE requirements for handling Scutebarbatine Z. All PPE should meet the standards set by relevant authorities (e.g., EU Directive 89/686/EEC and the standard EN 374).[12]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum thickness of 5 mil). Double-gloving is required for all handling procedures. | Prevents skin contact.[15][16] Nitrile provides good resistance to a wide range of chemicals. Double-gloving provides an extra layer of protection against tears and contamination during doffing. Gloves must be inspected for holes before use and disposed of immediately after handling or if contamination is suspected.[13] |
| Eye Protection | Chemical splash goggles or a full-face shield if there is a significant splash risk. | Protects eyes from splashes and aerosols.[15] Standard safety glasses do not provide adequate protection against chemical splashes.[17] |
| Body Protection | A fully fastened laboratory coat, preferably a disposable one or one made of a non-permeable material. | Protects skin and clothing from contamination.[15][18] Lab coats should not be worn outside of the designated laboratory area to prevent the spread of contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors/particulates (e.g., N95 or higher). | Required when handling the solid compound outside of a certified chemical fume hood, or if there is a risk of aerosol generation.[12] This minimizes the risk of inhalation, a primary route of exposure. |
Safe Handling Workflow: A Step-by-Step Protocol
This workflow is designed to minimize exposure at every stage of handling Scutebarbatine Z, from receiving to disposal.
Receiving and Storage
-
Inspect Package: Upon receipt, inspect the package for any signs of damage or leakage in a well-ventilated area.
-
Verify Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.[10][19]
-
Secure Storage: Store Scutebarbatine Z in a cool, dry, and well-ventilated area, away from incompatible materials.[9][12] The container should be tightly closed. Keep it in a designated, labeled secondary container to contain any potential spills.
Preparation and Handling
-
Designated Area: All handling of Scutebarbatine Z should be performed in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[15]
-
Donning PPE: Before entering the designated handling area, don the required PPE in the following order: lab coat, inner gloves, respirator (if required), eye protection, and outer gloves.
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to prevent the dispersal of powder.
-
Solution Preparation: When preparing solutions, add the solid Scutebarbatine Z to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a soap and water wash.
Doffing PPE
Proper removal of PPE is crucial to prevent cross-contamination.
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you do.
-
Lab Coat: Remove the lab coat by rolling it down from the shoulders, ensuring the contaminated exterior does not touch your skin.
-
Eye Protection: Remove eye protection.
-
Respirator: Remove the respirator.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[16]
Workflow Diagram: Safe Handling of Scutebarbatine Z
Caption: A step-by-step workflow for the safe handling of Scutebarbatine Z.
Spill and Emergency Procedures
Preparation is key to mitigating the impact of an accidental spill or exposure.[8]
Skin or Eye Contact
-
Skin: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[12] Seek immediate medical attention.
-
Eyes: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.
Inhalation
-
Move the affected person to fresh air immediately.[12] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth resuscitation).[12] Seek immediate medical attention.
Ingestion
-
Do NOT induce vomiting.[12] Rinse the mouth with water. Seek immediate medical attention.
Chemical Spill
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: If safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials. Avoid creating dust from solid spills.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[12]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal Plan
All waste contaminated with Scutebarbatine Z must be treated as hazardous waste and disposed of according to institutional and local regulations.[15][20][21]
Waste Segregation
-
Solid Waste: Contaminated PPE (gloves, lab coats), absorbent materials, and empty containers should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing Scutebarbatine Z should be collected in a designated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[21]
-
Sharps: Contaminated needles, syringes, or other sharps should be disposed of in a designated sharps container.
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "Scutebarbatine Z," and the associated hazards.[22]
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Collection: Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
References
-
Guidance on Information Requirements and Chemical Safety Assessment. European Chemicals Agency (ECHA). [Link]
-
Safety Tipsheets & Best Practices. American Chemical Society (ACS). [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. [Link]
-
Safety in Academic Chemistry Laboratories. American Chemical Society (ACS). [Link]
-
How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]
-
OSHA Chemical Hazards And Communication. National Center for Biotechnology Information (NCBI). [Link]
-
Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society (ACS). [Link]
-
Safety in Academic Chemistry Laboratories. American Chemical Society (ACS). [Link]
-
ECHA publishes guidance on chemical safety assessment. Fieldfisher. [Link]
-
OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC). [Link]
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University. [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. EHS.com. [Link]
-
Hazardous Waste Disposal Procedures. University of Texas at Austin. [Link]
-
Chemical and Hazardous Waste Guide. University of Oslo. [Link]
-
Chemical Hazards and Toxic Substances. Occupational Safety and Health Administration (OSHA). [Link]
-
Guidance on Information Requirements and Chemical Safety Assessment Chapter R.12: Use description. European Chemicals Agency (ECHA). [Link]
-
Safety in Academic Chemistry Laboratories. American Chemical Society (ACS). [Link]
-
How to Properly Dispose Chemical Hazardous Waste. National Science Teaching Association (NSTA). [Link]
-
Introduction to ECHA's guidance on new CLP hazard classes. YouTube. [Link]
-
Guidance on information requirements and chemical safety assessment Chapter R.18. BAuA. [Link]
-
Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata. National Center for Biotechnology Information (NCBI). [Link]
-
Laboratory Safety Guidelines. ETH Zurich. [Link]
-
Lab Safety Rules and Guidelines. LabManager. [Link]
-
Clerodane diterpenes: sources, structures, and biological activities. National Center for Biotechnology Information (NCBI). [Link]
-
Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield. [Link]
-
Chemical constituents of Scutellaria linearis. ResearchGate. [Link]
-
LABORATORY & CHEMICAL SAFETY GUIDELINES. IIT Indore. [Link]
-
Scutellaria barbata: A Review of Chemical Constituents, Pharmacological Activities and Clinical Application. ResearchGate. [Link]
-
Scutellaria barbata: A Review on Chemical Constituents, Pharmacological Activities and Clinical Applications. SciSpace. [Link]
-
Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Thomas Jefferson University. [Link]
-
Material Safety Data Sheet(MSDS). BioCrick. [Link]
-
Microbial Transformation of neo-Clerodane Diterpenoid, Scutebarbatine F, by Streptomyces sp. CPCC 205437. National Center for Biotechnology Information (NCBI). [Link]
-
Scutellaria barbata: A Review of Chemical Constituents, Pharmacological Activities and Clinical Application. IOS Press. [Link]
-
Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes. MDPI. [Link]
-
Diterpenoids from Scutellaria barbata induce tumour-selective cytotoxicity by taking the brakes off apoptosis. Maximum Academic Press. [Link]
-
Biological properties of clerodane-type diterpenes. MedCrave. [Link]
-
Scutellaria barbata. Memorial Sloan Kettering Cancer Center. [Link]
-
Scutellaria barbata: A Review on Chemical Constituents, Pharmacological Activities and Clinical Applications. Bentham Science. [Link]
-
Alkaloids isolated from Scutellaria Barbata D. Don trigger apoptosis and inhibit migration by modulating the p38-p53 pathway in ovarian cancer. National Center for Biotechnology Information (NCBI). [Link]
-
Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes. Semantic Scholar. [Link]
-
The Antiproliferative Activity and NO Inhibition of Neo-Clerodane Diterpenoids from Salvia guevarae in RAW 264.7 Macrophages. MDPI. [Link]
Sources
- 1. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. acs.org [acs.org]
- 9. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 10. OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. aaronchem.com [aaronchem.com]
- 14. jefferson.edu [jefferson.edu]
- 15. hscprep.com.au [hscprep.com.au]
- 16. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 17. chemistry.osu.edu [chemistry.osu.edu]
- 18. csub.edu [csub.edu]
- 19. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 20. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 21. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 22. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
